molecular formula C16H20N2O4 B1231328 Tomaymycin CAS No. 35050-55-6

Tomaymycin

Número de catálogo: B1231328
Número CAS: 35050-55-6
Peso molecular: 304.34 g/mol
Clave InChI: UQVNRKBFAXNOGA-LWTNMJDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-tomaymycin is the (E)-isomer of tomaymycin.
This compound has been reported in Streptomyces achromogenes with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

35050-55-6

Fórmula molecular

C16H20N2O4

Peso molecular

304.34 g/mol

Nombre IUPAC

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1

Clave InChI

UQVNRKBFAXNOGA-LWTNMJDUSA-N

SMILES isomérico

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

SMILES canónico

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Sinónimos

tomaymycin

Origen del producto

United States

Foundational & Exploratory

Tomaymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces achromogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, is a natural product of the bacterium Streptomyces achromogenes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the extraction and purification methodologies, and the analytical techniques employed for its structural elucidation and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

This compound belongs to the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their sequence-selective DNA-binding properties and potent antitumor activities. These compounds covalently bind to the minor groove of DNA, interfering with cellular processes and leading to cytotoxicity. This compound, with the molecular formula C₁₆H₂₀N₂O₄, is produced by Streptomyces achromogenes and exhibits significant antimicrobial and antitumor properties. Alongside this compound, the fermentation process also yields a biologically inactive oxidized form, Oxothis compound.

Fermentation and Production

Culture Medium and Conditions

A lactose-bouillon medium supplemented with yeast extract and phosphate (B84403) salts has been reported for the cultivation of S. achromogenes for this compound production. The general composition of a suitable fermentation medium is outlined in Table 1.

Table 1: Representative Fermentation Medium for this compound Production

ComponentConcentration (g/L)Purpose
Lactose10 - 20Carbon Source
Peptone5 - 10Nitrogen Source
Yeast Extract1 - 5Source of Vitamins and Growth Factors
K₂HPO₄0.5 - 1.0Phosphate Source and pH Buffering
MgSO₄·7H₂O0.2 - 0.5Source of Magnesium Ions
FeSO₄·7H₂O0.01 - 0.02Source of Iron Ions
CaCO₃1 - 2pH Buffering

Fermentation is typically carried out in shake flasks or bioreactors under aerobic conditions at a temperature of 28-30°C for a period of 5-7 days. The pH of the medium is generally maintained between 6.8 and 7.2.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. A general workflow for this process is depicted in the diagram below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. achromogenes Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Harvest CultureFiltrate Culture Filtrate Centrifugation->CultureFiltrate MycelialCake Mycelial Cake (discarded) Centrifugation->MycelialCake CarbonAdsorption Carbon Adsorption CultureFiltrate->CarbonAdsorption Elution Elution with Organic Solvent (e.g., Methanol (B129727)/Acetone) CarbonAdsorption->Elution CrudeExtract Crude Extract Elution->CrudeExtract SilicaGel Silica (B1680970) Gel Column Chromatography CrudeExtract->SilicaGel TLC Thin-Layer Chromatography (TLC) SilicaGel->TLC Fraction Collection & Analysis Crystallization Crystallization TLC->Crystallization Pooling of Pure Fractions Purethis compound Pure this compound Crystallization->Purethis compound

Fig. 1: General workflow for the isolation and purification of this compound.
Experimental Protocol for Extraction

  • Harvesting : The fermentation broth is harvested after the optimal incubation period and centrifuged to separate the culture filtrate from the mycelial cake.

  • Adsorption : The active substance in the culture filtrate is adsorbed onto activated carbon.

  • Elution : The this compound is eluted from the carbon using an organic solvent such as methanol or acetone.

  • Concentration : The resulting eluate is concentrated under reduced pressure to yield a crude extract.

Experimental Protocol for Purification
  • Silica Gel Chromatography : The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol).

  • Thin-Layer Chromatography (TLC) : Fractions from the column are analyzed by TLC to identify those containing this compound. A common solvent system for TLC is 5% methanol in dichloromethane.

  • Crystallization : The purified fractions containing this compound are pooled, concentrated, and crystallized from a suitable solvent system, such as methanol, to yield colorless platelets. This compound can be isolated as a crystalline methanol adduct or as desmethanol this compound depending on the final solvent used.

Characterization

The structural elucidation and characterization of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.34 g/mol
Melting Point145-146°C (methanol adduct)
Specific Rotation[α]²⁰D +423° (c 0.5, pyridine)
AppearanceColorless platelets
Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueDataReference(s)
UV-Vis (in MeOH)λmax at 224, 237, 260, and 320 nm
Mass Spec (ESI)Expected m/z for [M+H]⁺: 305.1445

Note: Detailed ¹H and ¹³C NMR data are complex due to the presence of diastereomers upon binding to DNA. However, NMR is a critical tool for confirming the pyrrolobenzodiazepine scaffold.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the primary method for the analysis and quantification of this compound.

Table 4: Representative HPLC Method for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 320 nm or ESI-MS
Injection Vol. 10 µL

Note: This is a representative method and may require optimization for specific applications.

Biosynthesis of this compound

The biosynthesis of this compound in S. achromogenes involves a complex pathway that assembles the PBD core from chorismate and L-proline derivatives. The biosynthetic gene cluster for this compound has been identified and characterized. A simplified representation of the proposed biosynthetic pathway for the two key moieties is shown below.

biosynthesis_pathway cluster_anthranilate 4-hydroxy-5-methoxyanthranilic acid moiety cluster_pyrrole 4-ethylidene-tetrahydropyrrole-2-carboxylic acid moiety Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate TomP Hydroxyanthranilate5 5-Hydroxyanthranilic Acid Anthranilate->Hydroxyanthranilate5 5-hydroxylation Dihydroxyanthranilate 4,5-Dihydroxyanthranilic Acid Hydroxyanthranilate5->Dihydroxyanthranilate 4-hydroxylation Methoxyhydroxyanthranilate 4-Hydroxy-5-methoxyanthranilic Acid Dihydroxyanthranilate->Methoxyhydroxyanthranilate 5-O-methylation NRPS Non-Ribosomal Peptide Synthetase (NRPS) (e.g., TomA) Methoxyhydroxyanthranilate->NRPS Proline L-Proline PyrroleIntermediate 4-ethylidene-tetrahydropyrrole- 2-carboxylic acid Proline->PyrroleIntermediate Series of enzymatic steps PyrroleIntermediate->NRPS This compound This compound NRPS->this compound Condensation & Ring Formation

Fig. 2: Proposed biosynthetic pathway for this compound precursors.

The biosynthesis of the anthranilate moiety of this compound begins with chorismate, a product of the shikimate pathway. This is in contrast to other PBDs that utilize L-tryptophan. The final assembly of the this compound molecule is catalyzed by non-ribosomal peptide synthetase (NRPS) enzymes, such as TomA.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces achromogenes. The detailed methodologies for fermentation, extraction, and purification, along with the analytical data, serve as a valuable resource for researchers in the field of natural product drug discovery. Further research into optimizing fermentation yields and exploring the regulatory networks governing this compound biosynthesis could lead to enhanced production and the discovery of novel analogs with improved therapeutic properties.

An In-depth Technical Guide to the Tomaymycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of natural products, a class of potent antitumor antibiotics produced by various Streptomyces species.[1] These compounds exert their biological activity by binding to the minor groove of DNA in a sequence-selective manner, forming a covalent adduct with a guanine (B1146940) base.[3] This interaction interferes with DNA replication and transcription, leading to cytotoxicity. The unique structure and potent bioactivity of this compound have made its biosynthetic pathway a subject of considerable interest for researchers aiming to develop novel anticancer agents through biosynthetic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing its genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway leading to the formation of this complex molecule.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified and sequenced from Streptomyces achromogenes.[1] The cluster spans a contiguous region of DNA and comprises a set of genes encoding all the necessary enzymatic machinery for the synthesis of the this compound scaffold from primary metabolic precursors. The organization of the open reading frames (ORFs) within the cluster and their putative functions are summarized in the table below.

GeneProtein Size (amino acids)Putative FunctionHomolog (Accession No.)Identity/Similarity (%)
orfX1154MarR family transcriptional regulatorYP_00133914250/61
tomA614Nonribosomal peptide synthetase (NRPS)ABW71852 (ORF21)39/52
tomB1,542Nonribosomal peptide synthetase (NRPS)ABW71853 (ORF22)37/49
tomC4063-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthaseYP_00182623350/64
tomD677Anthranilate synthase component IYP_00134874144/59
tomE185Phenol-2-monooxygenase, reductase componentZP_0372200359/69
tomF533Phenol-2-monooxygenase, oxygenase componentYP_70234363/74
tomG255O-methyltransferaseYP_00155255054/67
tomH465L-tyrosine hydroxylaseABX00597 (LmbA)50/59
tomI291L-DOPA-2,3-dioxygenaseABW71837 (ORF6)49/58
tomK324Hypothetical proteinSibY52/62
tomM783UvrA drug resistance pumpYP_00182251960/72
tomN664-Oxalocrotonate tautomeraseZP_0151486344/63
tomO394Salicylyl-CoA hydroxylase (NADH-dependent flavin oxidoreductase)YP_11745425/32
tomP637Anthranilate synthase component IIT0380042/51
tomQ482Flavin-containing amine oxidaseYP_63308632/47
orfX2373IS4 family transposaseNP_82129489/91
Table adapted from Li et al., 2009.

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a convergent pathway where two key precursors, 4-hydroxy-5-methoxyanthranilic acid and 4-ethylidene-tetrahydropyrrole-2-carboxylic acid, are synthesized separately and then joined by a nonribosomal peptide synthetase (NRPS) machinery.

Biosynthesis of the Anthranilate Moiety

The formation of the 4-hydroxy-5-methoxyanthranilic acid moiety begins with chorismate, a key intermediate of the shikimate pathway. The this compound BGC encodes its own 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase (TomC) and anthranilate synthase (TomD and TomP), ensuring a dedicated supply of the anthranilate precursor. Subsequent hydroxylation and methylation steps, catalyzed by enzymes such as a phenol-2-monooxygenase (TomE/TomF), a salicylyl-CoA hydroxylase-like enzyme (TomO), and an O-methyltransferase (TomG), lead to the final decorated anthranilate unit. Gene inactivation studies have confirmed the role of TomO in the 5-hydroxylation of an anthranilate intermediate.

Biosynthesis of the Pyrrolo Moiety

The pyrrolo moiety of this compound is derived from L-tyrosine. The pathway is initiated by the hydroxylation of L-tyrosine to L-DOPA, catalyzed by a tyrosine hydroxylase (TomH). This is followed by the extradiol cleavage of L-DOPA by L-DOPA-2,3-dioxygenase (TomI). A subsequent series of reactions, including a tautomerase-catalyzed step by TomN, leads to the formation of 4-ethylidene-tetrahydropyrrole-2-carboxylic acid.

NRPS-Mediated Assembly and Tailoring

The two precursor molecules are then activated and condensed by a two-module nonribosomal peptide synthetase (NRPS) system, encoded by tomA and tomB. This enzymatic complex catalyzes the formation of the central diazepine (B8756704) ring of the this compound scaffold. Following the NRPS-mediated assembly, final tailoring steps, which may include oxidations and reductions, complete the biosynthesis of this compound. An in vitro reconstitution of the NRPS system has been instrumental in deciphering the sequence of events in the assembly of the PBD scaffold.

Quantitative Data

While extensive quantitative data for all enzymes in the this compound biosynthetic pathway is not yet available, kinetic parameters for the 4-oxalocrotonate tautomerase homolog, TomN, have been determined.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
2-hydroxymuconate1.3 ± 0.160 ± 10(2.2 ± 0.4) x 10⁴
Kinetic parameters of TomN with a model substrate. Data from Gopishetty et al., 2011.

Experimental Protocols

Gene Inactivation by REDIRECT Technology

Gene inactivation studies in S. achromogenes have been crucial for elucidating the function of the tom genes. The REDIRECT technology is a widely used method for targeted gene replacement in Streptomyces.

Workflow for Gene Inactivation:

Gene_Inactivation_Workflow cluster_pcr PCR Amplification cluster_recombineering Recombineering in E. coli cluster_conjugation Conjugation into Streptomyces cluster_selection Selection and Verification pcr Amplify disruption cassette (e.g., apramycin (B1230331) resistance) with primers containing homologous arms ecoli Introduce PCR product into E. coli expressing λ-Red recombinase and containing the target cosmid pcr->ecoli recombination Homologous recombination replaces the target gene on the cosmid with the disruption cassette ecoli->recombination Electroporation conjugation Transfer the modified cosmid from E. coli to S. achromogenes via intergeneric conjugation recombination->conjugation selection Select for double-crossover events resulting in gene replacement conjugation->selection verification Verify gene knockout by PCR and Southern blot analysis selection->verification

Caption: Workflow for gene inactivation in Streptomyces using REDIRECT technology.

A detailed protocol for the REDIRECT procedure can be found at the Streptomyces.org.uk website.

In Vitro Reconstitution of the NRPS Machinery

The total biosynthesis of the this compound scaffold has been achieved in vitro by reconstituting the NRPS system. This powerful technique allows for the detailed investigation of the enzymatic cascade and substrate specificity.

Experimental Workflow for In Vitro Reconstitution:

In_Vitro_Reconstitution cluster_expression Protein Expression and Purification cluster_assay In Vitro Reaction cluster_analysis Product Analysis expression Overexpress individual NRPS domains and tailoring enzymes in a suitable host (e.g., E. coli) purification Purify the recombinant proteins using affinity chromatography expression->purification reaction Combine purified enzymes, precursor molecules, ATP, and other necessary cofactors in a reaction buffer purification->reaction incubation Incubate the reaction mixture at an optimal temperature reaction->incubation analysis Analyze the reaction products by HPLC-ESI-MS to identify intermediates and the final product incubation->analysis

Caption: General workflow for the in vitro reconstitution of the this compound NRPS system.

HPLC-ESI-MS Analysis of this compound and its Derivatives

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is the primary analytical technique for the detection and characterization of this compound and its biosynthetic intermediates.

A typical analytical workflow involves:

  • Sample Preparation: Extraction of metabolites from Streptomyces culture broth or in vitro reaction mixtures using an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: Separation of the extracted compounds on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Detection and identification of the eluted compounds based on their mass-to-charge ratio (m/z) using an electrospray ionization source coupled to a mass spectrometer.

Regulation of the this compound Biosynthetic Gene Cluster

The regulation of antibiotic biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental signals. The this compound BGC contains a putative MarR-family transcriptional regulator encoded by orfX1, located upstream of the first biosynthetic gene, tomA. Members of the MarR family often act as repressors, and their inactivation can sometimes lead to an increase in the production of the corresponding secondary metabolite. However, inactivation of orfX1 in S. achromogenes did not result in a significant change in this compound production, suggesting a more complex regulatory mechanism may be at play. Further research is needed to fully elucidate the regulatory network governing this compound biosynthesis.

Proposed, Simplified Regulatory Logic:

Tomaymycin_Regulation regulator orfX1 (MarR-family regulator) biosynthetic_genes tom genes (biosynthesis) regulator->biosynthetic_genes ? This compound This compound biosynthetic_genes->this compound

Caption: A simplified diagram illustrating the potential regulatory role of orfX1.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster has provided a solid foundation for understanding the intricate enzymatic machinery responsible for the production of this potent antitumor agent. The identification of the key enzymes and the proposed biosynthetic pathway open up exciting avenues for future research. The application of synthetic biology and metabolic engineering techniques, guided by the knowledge of the BGC, holds immense potential for the rational design and production of novel PBD analogues with improved pharmacological properties. Further investigation into the regulatory network controlling the expression of the tom genes will be crucial for optimizing this compound production in both native and heterologous hosts. The detailed characterization of the individual enzymes, including their substrate specificities and kinetic parameters, will provide the necessary tools for the chemoenzymatic synthesis of a diverse library of PBDs for drug discovery and development.

References

The Chemical Architecture of Tomaymycin: A Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Tomaymycin is a naturally occurring antitumor antibiotic produced by the bacterium Streptomyces achromogenes.[1] As a member of the potent pyrrolo[2][3]benzodiazepine (PBD) family, its biological activity is intrinsically linked to its unique three-dimensional structure. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Structure

This compound is built upon a tricyclic pyrrolo[2][3]benzodiazepine scaffold. This core consists of an aromatic A-ring, a seven-membered diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. The molecule's chemical formula is C16H20N2O4, with a molar mass of 304.346 g·mol−1.

Key structural features and substitutions on the PBD core distinguish this compound from other members of its class:

  • A-Ring Substituents: The aromatic A-ring is substituted with a hydroxyl group at the C-8 position and a methoxy (B1213986) group at the C-7 position.

  • C-Ring Unsaturation: The pyrrolidine C-ring features an exocyclic ethylidene group at the C-2 position.

  • Carbinolamine Moiety: A critical feature for its biological activity is the carbinolamine functionality at the N10-C11 position. This electrophilic center is key to its DNA-alkylating mechanism.

The IUPAC name for this compound is (6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c]benzodiazepin-11-one.

Physicochemical Properties

A summary of this compound's key chemical and physical properties is presented below.

PropertyValueReference
Molecular Formula C16H20N2O4
Molar Mass 304.346 g·mol−1
CAS Number 35050-55-6
Appearance Colorless platelets (as a methanol (B129727) complex)
Melting Point 145-146°C
Optical Rotation [α]20D +423° (c 0.5, pyridine)

Elucidation of Stereochemistry

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to this compound's ability to bind to DNA and exert its cytotoxic effects. The molecule possesses key stereogenic centers and geometric isomers that define its shape.

Absolute Configuration

The absolute configuration of the chiral centers in this compound is crucial for its biological function. The key stereocenters are located at the C-11a and C-11 positions of the PBD core.

  • C-11a: This position has an S configuration in the naturally occurring form. This configuration imparts a specific right-handed twist to the molecule, which is essential for fitting snugly into the minor groove of DNA.

  • C-11: The carbinolamine carbon, C-11, can exist as two diastereomers, (11S,11aS) and (11R,11aS). These forms can interconvert in solution. Both diastereomers have been shown to bind to DNA, but they adopt opposite orientations within the minor groove.

Geometric Isomerism

This compound also exhibits geometric isomerism due to the exocyclic double bond at the C-2 position. The naturally occurring and biologically active form possesses the E configuration for the ethylidene group. The corresponding Z-isomer has also been synthesized and was found to exhibit similar antibacterial activity.

Experimental Protocols for Structural Characterization

The complex structure of this compound was elucidated through a combination of spectroscopic methods, chemical degradation, and total synthesis. X-ray crystallography has been the definitive method for determining the absolute configuration of PBDs and their derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional molecular structure and the absolute configuration of chiral centers.

General Protocol:

  • Crystallization: this compound or its stable derivative (e.g., (+)-Oxo-tomaymycin) is dissolved in a suitable solvent system (e.g., 2-MeTHF). Crystals are grown through techniques such as slow evaporation.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using synchrotron radiation for high resolution.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is often determined using anomalous scattering effects, confirmed by parameters like the Flack x parameter. A final Flack parameter close to zero confirms the correct assignment of the absolute structure.

The three-dimensional molecular configuration of synthetic (+)-oxo-tomaymycin has been determined using this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. One- and two-dimensional NMR studies have been instrumental in characterizing this compound and its interactions with DNA.

Protocol for DNA Adduct Analysis:

  • Sample Preparation: this compound is incubated with a synthetic DNA oligonucleotide, such as d(ATGCAT)2, to form a covalent adduct.

  • 1D and 2D NMR: Proton NMR spectra are acquired. Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, and NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities between this compound and DNA protons.

  • Data Analysis: The presence of two distinct sets of signals for the this compound molecule in the NMR spectrum of the adduct confirms the presence of both the 11R,11aS and 11S,11aS diastereomers bound to the DNA. NOESY cross-peaks between the drug and DNA protons help to elucidate the specific orientation of each diastereomer in the DNA minor groove.

Total Synthesis

The unambiguous confirmation of a proposed structure for a natural product is its total synthesis. The synthesis of this compound and its analogue, oxothis compound, has been achieved, confirming the assigned structure and stereochemistry.

Key Steps in the Synthesis of (+)-Oxo-tomaymycin:

  • Wittig Reaction: A Wittig reaction is performed on a proline derivative to introduce the ethylidene function, typically resulting in a mixture of E and Z isomers.

  • Isomer Separation: The desired E-isomer is separated from the Z-isomer, often using chiral HPLC.

  • Coupling: The separated pyrrolidine intermediate is coupled with the substituted anthranilic acid A-ring precursor.

  • Chemoselective Reduction and Cyclization: A key step involves the chemoselective reduction of a nitro group on the A-ring precursor (e.g., using TiCl3), followed by a spontaneous intramolecular cyclization to form the seven-membered diazepine B-ring.

  • Deprotection: Final deprotection steps yield the target molecule, (+)-Oxo-tomaymycin.

Visualizing Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the biosynthesis, mechanism of action, and a general workflow for the structural elucidation of this compound.

Biosynthetic Pathway

The biosynthesis of this compound is a complex process managed by a nonribosomal peptide synthetase (NRPS) enzyme system. The pathway begins with precursors from primary metabolism.

Tomaymycin_Biosynthesis cluster_A_Ring A-Ring Precursor Synthesis cluster_C_Ring C-Ring Precursor Synthesis cluster_Assembly NRPS Assembly Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TomD, TomP Hydroxyanthranilate_1 Hydroxyanthranilate_1 Anthranilate->Hydroxyanthranilate_1 TomO (Hydroxylation) Hydroxyanthranilate_2 Hydroxyanthranilate_2 Hydroxyanthranilate_1->Hydroxyanthranilate_2 Hydroxylation Final_A_Ring Final_A_Ring Hydroxyanthranilate_2->Final_A_Ring TomE (O-methylation) NRPS_Complex NRPS_Complex Final_A_Ring->NRPS_Complex Loaded onto TomA Proline Proline DHP DHP Proline->DHP Several Steps Ethylidene_Pyrrole Ethylidene_Pyrrole DHP->Ethylidene_Pyrrole TomJ, TomK Ethylidene_Pyrrole->NRPS_Complex Loaded onto TomB Tomaymycin_Scaffold Tomaymycin_Scaffold NRPS_Complex->Tomaymycin_Scaffold Condensation & Cyclization This compound This compound Tomaymycin_Scaffold->this compound Final Tailoring

Caption: Proposed biosynthetic pathway of this compound via an NRPS system.

Mechanism of DNA Alkylation

This compound exerts its cytotoxic effect by binding covalently within the minor groove of DNA, a process driven by its specific stereochemistry.

DNA_Alkylation This compound This compound (11aS) Non_Covalent_Complex Non-covalent Binding (Shape Recognition) This compound->Non_Covalent_Complex Enters DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Non_Covalent_Complex Provides Site Covalent_Adduct Covalent Adduct (DNA Alkylation) Non_Covalent_Complex->Covalent_Adduct Electrophilic Attack from C11 Guanine_N2 Guanine N2-Amine Guanine_N2->Covalent_Adduct Nucleophile

Caption: Logical workflow of this compound's covalent binding to DNA.

Workflow for Structure Elucidation

The determination of a novel natural product's structure follows a standardized, multi-faceted workflow.

Structure_Elucidation_Workflow Isolation Isolation & Purification (e.g., from S. achromogenes) Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Isolation->Spectroscopy Crystallography X-ray Crystallography Isolation->Crystallography If crystals form Hypothesis Structure Hypothesis Spectroscopy->Hypothesis Confirmation Structure Confirmation Spectroscopy->Confirmation Compare data Synthesis Total Synthesis Hypothesis->Synthesis Absolute_Structure Absolute Structure & Stereochemistry Crystallography->Absolute_Structure Absolute_Structure->Synthesis Guides synthesis Synthesis->Confirmation

Caption: General experimental workflow for natural product structure elucidation.

References

Tomaymycin's Mechanism of Action on DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects through a sequence-specific covalent interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its binding to DNA, the nature of the resulting adducts, and the structural consequences for the DNA helix. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the interaction pathways and experimental workflows.

Core Mechanism of Action

This compound's primary cellular target is DNA. Its mechanism of action can be delineated into several key stages:

  • Minor Groove Binding: this compound positions itself within the minor groove of the DNA double helix. This initial non-covalent interaction is crucial for its subsequent covalent modification.

  • Sequence Specificity: The binding is not random. This compound exhibits a clear preference for binding to guanine (B1146940) residues within 5'-Pu-G-Pu sequences and a disfavor for 5'-Py-G-Py sequences. This specificity is thought to be influenced by the conformational flexibility of the DNA at these preferred sites.

  • Covalent Adduct Formation: The key event in this compound's mechanism of action is the formation of a covalent bond between the C11 position of the antibiotic and the exocyclic N2 amino group of a guanine base. This reaction proceeds via the formation of an electrophilic imine intermediate on the PBD core.

  • Stereochemistry and Orientation of Adducts: this compound exists as two diastereomers, (11R,11aS) and (11S,11aS). Both can bind to DNA, and they can do so in two different orientations relative to the covalently modified guanine. This results in the formation of two distinct adduct species in solution.

  • Structural Impact on DNA: While the formation of the this compound-DNA adduct is considered relatively non-distortive to the overall B-form of DNA, it does induce localized conformational changes. These include bending of the DNA helix and a narrowing of the minor groove.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound with DNA.

Table 1: Kinetic Data for this compound-DNA Adduct Formation

DNA SubstrateRate of Adduct Formation (k)Experimental MethodReference
poly(dA-dG)-poly(dC-dT)4 x 10⁻² M⁻¹ s⁻¹Fluorescence Lifetime Measurements[1][3]

Table 2: Fluorescence Lifetime of this compound-DNA Adducts at Various Trinucleotide Binding Sites

Trinucleotide SiteFluorescence Lifetime (τ)Diastereomer AssignmentReference
Multiple unique sites~2-3 ns and ~5-7 nsS and R diastereomers, respectively[1]

Table 3: Fluorescence Quenching Data

SpeciesQuenching Rate Constant (kq) with AcrylamideObservationReference
Free this compound7 x 10⁹ M⁻¹ s⁻¹-
This compound-DNA adduct~50-fold reduction compared to free this compoundIndicates shielding of the aromatic ring within the DNA minor groove

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on DNA.

DNase I Footprinting Assay

This assay is used to identify the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.

Materials:

  • DNA fragment of interest, 5'-end-labeled with ³²P on one strand.

  • This compound solution of varying concentrations.

  • DNase I (deoxyribonuclease I).

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol (B145695).

  • Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise location of the footprint).

Procedure:

  • Binding Reaction:

    • In separate tubes, incubate the end-labeled DNA fragment with increasing concentrations of this compound in the DNase I reaction buffer. Include a control reaction with no this compound.

    • Allow the binding to reach equilibrium (e.g., incubate at room temperature for 30 minutes).

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The amount of DNase I should be optimized to achieve on average one cleavage event per DNA molecule.

    • Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination:

    • Stop the digestion by adding the stop solution.

  • Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in formamide loading buffer.

    • Denature the samples by heating at 90°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel alongside the Maxam-Gilbert sequencing ladder.

    • Run the gel until the desired resolution is achieved.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

MPE-Fe(II) Footprinting Assay

Methidiumpropyl-EDTA-Fe(II) is a chemical nuclease that cleaves DNA with little sequence specificity, providing a higher resolution footprint than DNase I.

Materials:

  • DNA fragment of interest, 5'-end-labeled with ³²P on one strand.

  • This compound solution of varying concentrations.

  • Methidiumpropyl-EDTA (MPE).

  • Ferrous ammonium (B1175870) sulfate (B86663) [(NH₄)₂Fe(SO₄)₂·6H₂O].

  • Dithiothreitol (DTT).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Stop solution (e.g., 2.5 M sodium acetate, 0.1 M EDTA, 100 µg/mL tRNA).

  • Ethanol.

  • Formamide loading buffer.

  • Denaturing polyacrylamide gel.

  • Maxam-Gilbert sequencing ladder.

Procedure:

  • Binding Reaction:

    • Incubate the end-labeled DNA fragment with increasing concentrations of this compound in the reaction buffer. Include a control reaction without the drug.

  • Cleavage Reaction:

    • Prepare the MPE-Fe(II) complex by mixing MPE and ferrous ammonium sulfate.

    • Initiate the cleavage reaction by adding the MPE-Fe(II) complex and DTT to each binding reaction.

    • Incubate for a defined time at room temperature.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Purification:

    • Precipitate the DNA with ethanol.

    • Wash the pellet with 70% ethanol and dry.

  • Gel Electrophoresis and Visualization:

    • Follow the same procedure as for DNase I footprinting (steps 5 and 6).

NMR Spectroscopy of this compound-DNA Adducts

NMR spectroscopy provides detailed structural information about the this compound-DNA adduct at an atomic level.

Materials:

  • High-purity synthetic DNA oligonucleotide containing a this compound binding site (e.g., d(ATGCAT)₂).

  • This compound.

  • NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl in 99.9% D₂O or 90% H₂O/10% D₂O).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration of ~1-2 mM.

    • Lyophilize the DNA sample and redissolve in D₂O to remove exchangeable protons. Repeat this step.

    • Finally, dissolve the DNA in the appropriate NMR buffer (D₂O for non-exchangeable protons, H₂O/D₂O for imino protons).

    • Add a stoichiometric amount of this compound to the DNA solution. The formation of the covalent adduct may require incubation.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to assess the overall quality of the sample and the formation of the adduct.

    • Acquire two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings and the this compound molecule.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the adduct and the orientation of this compound in the minor groove.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances of both the DNA and the this compound in the complex.

    • Identify intermolecular NOEs between this compound protons and DNA protons. These are key for defining the position and orientation of the drug.

    • Use the distance restraints derived from NOESY data in molecular modeling programs (e.g., AMBER, XPLOR-NIH) to calculate the three-dimensional structure of the this compound-DNA adduct.

Fluorescence Spectroscopy of this compound-DNA Binding

Fluorescence spectroscopy is a sensitive technique to monitor the binding of this compound to DNA and to study the kinetics of adduct formation.

Materials:

  • This compound solution.

  • DNA solution (e.g., calf thymus DNA or synthetic oligonucleotides).

  • Fluorescence buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Fluorescence Titration:

    • Place a solution of this compound of known concentration in a quartz cuvette.

    • Measure the initial fluorescence emission spectrum. This compound has intrinsic fluorescence.

    • Add small aliquots of a concentrated DNA solution to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

    • The binding of this compound to DNA will typically result in changes in the fluorescence intensity and/or a shift in the emission maximum.

    • Plot the change in fluorescence as a function of DNA concentration to determine the binding affinity (Kd).

  • Fluorescence Quenching:

    • Prepare a sample of the this compound-DNA adduct.

    • Add increasing concentrations of a quenching agent (e.g., acrylamide).

    • Measure the fluorescence intensity at each quencher concentration.

    • Construct a Stern-Volmer plot to determine the quenching constant. A decrease in the quenching constant upon binding to DNA indicates that the fluorophore is shielded from the solvent.

  • Kinetic Measurements:

    • Mix solutions of this compound and DNA in the fluorometer.

    • Monitor the change in fluorescence intensity over time.

    • The rate of change in fluorescence can be used to determine the rate of covalent adduct formation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Tomaymycin_Mechanism cluster_0 Initial Interaction cluster_1 Covalent Adduct Formation cluster_2 Consequences This compound This compound DNA DNA Minor Groove This compound->DNA Non-covalent Binding Guanine_N2 Guanine N2 Covalent_Bond Covalent Bond Formation (this compound C11) Guanine_N2->Covalent_Bond Nucleophilic Attack Adduct This compound-DNA Adduct Covalent_Bond->Adduct DNA_Bending DNA Bending Minor_Groove_Narrowing Minor Groove Narrowing Adduct->DNA_Bending Adduct->Minor_Groove_Narrowing

Caption: Overview of the this compound-DNA interaction pathway.

Footprinting_Workflow Start Start: End-labeled DNA Incubation Incubate with this compound Start->Incubation Cleavage Partial Cleavage (DNase I or MPE-Fe(II)) Incubation->Cleavage Purification Purify DNA Cleavage->Purification Electrophoresis Denaturing Gel Electrophoresis Purification->Electrophoresis Visualization Autoradiography / Phosphorimaging Electrophoresis->Visualization Analysis Identify Footprint Visualization->Analysis

Caption: General workflow for DNA footprinting experiments.

NMR_Workflow Start Start: High-purity DNA and this compound Sample_Prep Prepare NMR Sample (Adduct Formation) Start->Sample_Prep Data_Acquisition Acquire 1D and 2D NMR Data (COSY, TOCSY, NOESY) Sample_Prep->Data_Acquisition Data_Processing Process and Assign Spectra Data_Acquisition->Data_Processing Structural_Analysis Identify Intermolecular NOEs Data_Processing->Structural_Analysis Modeling Calculate 3D Structure Structural_Analysis->Modeling

Caption: Workflow for NMR-based structural analysis of this compound-DNA adducts.

References

Spectroscopic properties of Tomaymycin (UV-Vis, fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. Its biological activity stems from its ability to bind covalently to the minor groove of DNA, primarily at the N2 position of guanine. Understanding the spectroscopic properties of this compound is crucial for elucidating its mechanism of action, developing analytical methods for its detection and quantification, and designing new PBD-based therapeutic agents. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of this compound, complete with experimental protocols and data presented for easy reference.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying this compound. The chromophore of the PBD scaffold gives rise to distinct absorption bands in the UV region.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound is characterized by specific maxima (λmax) which can be used for its identification and concentration determination using the Beer-Lambert law. While comprehensive data for free this compound in various solvents is limited in publicly available literature, studies on PBDs suggest that the absorption properties are influenced by the solvent environment. Time-resolved fluorescence studies have indicated that the different diastereomeric forms of this compound possess distinct absorption characteristics.[3]

ParameterValueSolvent/ConditionsReference
Absorption Maximum (λmax) Red-shifted for the longer lifetime component (11R,11aS form)Protic solvents and when bound to DNA[3]

Note: Specific λmax values and molar extinction coefficients (ε) for free this compound are not consistently reported in the available literature. Researchers should determine these values empirically for their specific experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound standard

  • Spectroscopic grade solvent (e.g., methanol, ethanol, phosphate (B84403) buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Set the scan speed and slit width as appropriate for the instrument.

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the this compound working solution before filling it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the solution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar extinction coefficient (ε) is known, calculate the concentration of unknown samples using the Beer-Lambert law (A = εbc). If ε is unknown, it can be determined from the slope of a calibration curve of absorbance versus concentration.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the properties of this compound and its interactions with biological macromolecules like DNA. This compound exhibits intrinsic fluorescence, which is modulated by its environment and conformation.

Quantitative Fluorescence Data

The fluorescence of this compound is complex, with evidence suggesting the presence of two distinct fluorescent species in protic solvents and when bound to DNA.[3] These have been identified as the 11R,11aS and 11S,11aS diastereomers. These diastereomers exhibit different fluorescence lifetimes.

ParameterValueConditionsReference(s)
Fluorescence Lifetimes (τ) ~2-3 ns and ~5-7 nsWhen bound to DNA
Experimental Protocol for Fluorescence Spectroscopy

This protocol provides a detailed methodology for measuring the fluorescence properties of this compound.

Materials:

  • This compound standard

  • Spectroscopic grade solvent (e.g., methanol, ethanol, phosphate buffer)

  • Fluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Preparation of Solutions: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission monochromators to appropriate slit widths to balance signal intensity and spectral resolution.

  • Determination of Excitation and Emission Maxima:

    • Emission Scan: Set the excitation wavelength to an estimated value (based on UV-Vis absorption) and scan a range of emission wavelengths to find the emission maximum (λem).

    • Excitation Scan: Set the emission monochromator to the determined λem and scan a range of excitation wavelengths to find the excitation maximum (λex).

  • Acquisition of Fluorescence Spectra:

    • Record the full emission spectrum by exciting the sample at its λex.

    • Record the full excitation spectrum by monitoring the emission at its λem.

  • Quantum Yield Measurement (Optional, Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound.

    • Measure the absorbance of both the this compound sample and the standard at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

    • Calculate the quantum yield of this compound using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Dilutions prep_stock->prep_work sample_meas Measure Sample Spectrum prep_work->sample_meas instr_setup Instrument Setup blank_meas Measure Blank (Solvent) instr_setup->blank_meas blank_meas->sample_meas det_lambda Determine λmax sample_meas->det_lambda beer_lambert Apply Beer-Lambert Law det_lambda->beer_lambert

Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorometer Measurement cluster_analysis Data Analysis prep_sol Prepare Dilute Solution det_maxima Determine λex and λem prep_sol->det_maxima instr_setup Instrument Setup instr_setup->det_maxima acq_spectra Acquire Spectra det_maxima->acq_spectra analyze_spectra Analyze Spectra acq_spectra->analyze_spectra calc_qy Calculate Quantum Yield (Optional) analyze_spectra->calc_qy

Caption: Workflow for Fluorescence Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic characterization of this compound by UV-Vis and fluorescence spectroscopy provides valuable insights into its electronic structure and behavior in different environments. While some quantitative data is available, particularly regarding its fluorescence lifetimes when interacting with DNA, further experimental determination of parameters such as molar extinction coefficients and fluorescence quantum yields of the free drug is recommended for comprehensive characterization. The detailed protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible spectroscopic data for this compound and related PBD compounds.

References

In Silico Modeling of Tomaymycin-DNA Covalent Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the covalent binding of Tomaymycin to DNA. This compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, exerts its cytotoxic effects by forming a covalent adduct with guanine (B1146940) bases in the minor groove of DNA.[3][4][5] Understanding this interaction at a molecular level is crucial for the rational design of new and more effective anticancer agents. This guide details the in silico workflow, presents quantitative data on PBD-DNA binding affinities, and provides representative experimental protocols for the validation of computational models.

The this compound-DNA Interaction: A Covalent Bond in the Minor Groove

This compound and other PBDs are known to bind to the exocyclic N2 of guanine within the DNA minor groove. This covalent interaction is highly sequence-specific, with a preference for 5'-Pu-G-Pu sequences. The formation of this adduct leads to distortions in the DNA helix, which can interfere with cellular processes such as transcription and replication, ultimately leading to cell death. The covalent nature of this bond makes it a particularly interesting subject for in silico modeling, as it requires methods that can accurately describe changes in electronic structure during bond formation.

Quantitative Analysis of PBD-DNA Binding Affinity

The DNA-binding affinity of PBDs is a key determinant of their biological activity. Several experimental techniques can be used to quantify this interaction. The following table summarizes comparative data for this compound and other PBDs, showcasing different metrics used to evaluate binding affinity.

CompoundRED100 (μM)ΔTm (°C)EB50 (μM)
Sibiromycin0.415.50.3
Anthramycin1.810.51.2
This compound 4.2 8.0 3.5
DC-8110.55.58.0
Neothramycin15.55.58.5
iso-DC-8120.05.09.0

Data sourced from a study by Puwada et al.

Definitions:

  • RED100: The concentration of the compound required to cause 100% inhibition of BamHI restriction endonuclease cleavage of pBR322 DNA. A lower value indicates higher binding affinity.

  • ΔTm: The change in the melting temperature of DNA upon binding of the compound. A larger value indicates greater stabilization of the DNA duplex and thus higher binding affinity.

  • EB50: The concentration of the compound required to displace 50% of ethidium (B1194527) bromide from DNA. A lower value suggests stronger binding.

In Silico Modeling Workflow

The computational investigation of this compound-DNA covalent binding typically follows a multi-step workflow that combines molecular mechanics and quantum mechanics approaches. This hybrid strategy is necessary to accurately model both the conformational dynamics of the large DNA molecule and the electronic rearrangements of the covalent bond formation.

Tomaymycin_DNA_Binding_Workflow PDB System Setup: - this compound Structure - DNA Oligonucleotide (e.g., d(ATGCAT)2) MD Molecular Dynamics (MD) Simulation (Non-covalent complex) PDB->MD Solvation and Ionization Equil System Equilibration and Conformational Sampling MD->Equil Simulation Trajectory StartStruct Selection of Starting Structures for Covalent Docking/Reaction Modeling Equil->StartStruct Cluster Analysis QMMM QM/MM Simulation of Covalent Bond Formation StartStruct->QMMM Define QM and MM Regions ReactMech Elucidation of Reaction Mechanism and Transition State Analysis QMMM->ReactMech Energy Profile FreeEnergy Free Energy Calculations (e.g., Umbrella Sampling, TI) ReactMech->FreeEnergy BindAffinity Calculation of Binding Affinity and Kinetic Parameters FreeEnergy->BindAffinity Validation Experimental Validation (e.g., Fluorescence, Footprinting) BindAffinity->Validation Comparison

Computational workflow for modeling this compound-DNA covalent binding.

Methodologies for In Silico Modeling

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the conformational dynamics of the non-covalent this compound-DNA complex and to generate equilibrated structures for subsequent quantum mechanics calculations.

Representative Protocol for MD Simulation (using AMBER/GROMACS):

  • System Preparation:

    • Obtain the initial coordinates of a B-DNA duplex (e.g., from the Protein Data Bank or built using tools like NAB in AmberTools) containing the target guanine sequence.

    • Generate the 3D structure of this compound and optimize its geometry using a quantum chemistry program (e.g., Gaussian, GAMESS).

    • Manually dock this compound into the minor groove of the DNA near the target guanine residue.

  • Force Field Parameterization:

    • Use a standard force field for the DNA, such as AMBER ff14SB or CHARMM36.

    • Generate parameters for this compound using tools like Antechamber with the General Amber Force Field (GAFF).

  • Solvation and Ionization:

    • Place the this compound-DNA complex in a periodic box of water (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or K+) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) until properties like density and potential energy converge.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the non-covalent complex.

  • Analysis:

    • Analyze the trajectory for structural stability (RMSD), hydrogen bonding patterns, and the orientation of this compound in the minor groove.

    • Perform clustering analysis to identify representative conformations for subsequent QM/MM studies.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are essential for modeling the covalent bond formation between this compound and guanine, as this process involves the breaking and forming of chemical bonds and changes in electronic structure.

Representative Protocol for QM/MM Simulation:

  • System Partitioning:

    • From a representative snapshot of the equilibrated MD simulation, define the QM and MM regions.

    • The QM region should include the reactive parts of this compound (the C11 atom) and the guanine (the N2 atom), as well as adjacent atoms to ensure an accurate electronic description.

    • The rest of the DNA, solvent, and ions are treated with an MM force field.

  • Level of Theory:

    • Choose an appropriate level of theory for the QM calculations, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Reaction Coordinate Definition:

    • Define a reaction coordinate that describes the formation of the covalent bond, for example, the distance between the C11 atom of this compound and the N2 atom of guanine.

  • Potential Energy Surface Scan:

    • Perform a series of constrained QM/MM geometry optimizations at different points along the reaction coordinate to map out the potential energy surface.

    • This allows for the identification of the transition state and the calculation of the activation energy.

  • Transition State Search and IRC:

    • Perform a transition state optimization to locate the exact structure of the transition state.

    • Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and product states.

Free Energy Calculations

To obtain a more quantitative understanding of the binding process, free energy calculations can be performed.

Methods:

  • Umbrella Sampling: This method is often used in conjunction with QM/MM simulations to calculate the potential of mean force (PMF) along the reaction coordinate, providing the free energy barrier for the covalent reaction.

  • Thermodynamic Integration (TI) or Free Energy Perturbation (FEP): These methods can be used to calculate the free energy of binding for the non-covalent association of this compound with DNA.

Experimental Validation Protocols

Computational models must be validated by experimental data. The following are representative protocols for two common techniques used to study this compound-DNA interactions.

Fluorescence Spectroscopy

This compound is fluorescent, and its fluorescence properties change upon binding to DNA. This can be exploited to study the binding process.

Representative Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound and the target DNA oligonucleotide in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

    • Determine the concentrations accurately using UV-Vis spectroscopy.

  • Fluorescence Titration:

    • In a quartz cuvette, place a fixed concentration of this compound.

    • Record the fluorescence emission spectrum (e.g., excitation at 320 nm, emission scan from 350-550 nm).

    • Incrementally add small aliquots of the DNA solution to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at a specific wavelength as a function of the DNA concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka).

DNase I Footprinting

This technique is used to identify the specific binding site of this compound on a larger DNA fragment.

Representative Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment of interest (e.g., by PCR or restriction digest) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the end-labeled DNA with varying concentrations of this compound in a binding buffer. Include a control reaction with no this compound.

  • DNase I Digestion:

    • Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Gel Electrophoresis and Visualization:

    • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • Analysis:

    • The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. This identifies the binding site.

Logical Relationships and Pathways

The following diagram illustrates the logical progression from the initial non-covalent interaction to the final covalent adduct, which is the basis for the biological activity of this compound.

Tomaymycin_Mechanism This compound This compound NonCovalent Non-covalent Complex Formation (Reversible) This compound->NonCovalent DNA DNA Minor Groove (Guanine-rich sequence) DNA->NonCovalent Conformational Conformational Sampling and Optimal Orientation NonCovalent->Conformational Covalent Covalent Bond Formation (Aminal Linkage at Guanine N2) Conformational->Covalent Reaction Adduct Stable this compound-DNA Adduct Covalent->Adduct BioEffect Inhibition of DNA Processes (Replication, Transcription) Adduct->BioEffect Cytotoxicity Cellular Cytotoxicity BioEffect->Cytotoxicity

References

The Role of Tomaymycin in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a member of the pyrrolobenzodiazepine (PBD) family of natural products, is a potent antitumor antibiotic produced by the bacterium Streptomyces achromogenes.[1] As a secondary metabolite, this compound is not essential for the primary growth of the organism but is thought to play a role in ecological competition and survival. Its biological activity stems from its ability to covalently bind to the minor groove of DNA, leading to cytotoxicity. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and the methodologies used for its study.

Introduction to this compound and Pyrrolobenzodiazepines

Pyrrolobenzodiazepines are a class of sequence-selective DNA-alkylating agents produced by various actinomycetes.[2][3][4] They are characterized by a common tricyclic pyrrolo[2,1-c][2]benzodiazepine core. This compound is a monomeric PBD with significant cytotoxicity against a range of cancer cell lines. Its unique structure and potent biological activity have made it a subject of interest for drug development, particularly in the context of antibody-drug conjugates (ADCs).

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) in Streptomyces achromogenes. Unlike some other PBDs, the anthranilate moiety of this compound is derived from chorismate via the shikimate pathway, representing a novel biosynthetic route. The assembly of the this compound molecule involves a non-ribosomal peptide synthetase (NRPS) system.

The this compound Biosynthetic Gene Cluster

The tom gene cluster contains a suite of genes responsible for the synthesis of the PBD core and its subsequent modifications. Key genes and their putative functions are summarized in the table below.

GenePutative Function
tomANon-ribosomal peptide synthetase (NRPS)
tomC3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase
tomDAnthranilate synthase component II
tomMPutative resistance protein
tomOPutative monooxygenase (hydroxylase)
tomPAnthranilate synthase component I

Source:

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into the formation of its two key precursors, the anthranilate and pyrrole (B145914) moieties, followed by their condensation and subsequent modifications.

Tomaymycin_Biosynthesis Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate TomD, TomP Hydroxyanthranilate Hydroxyanthranilic Acid Anthranilate->Hydroxyanthranilate TomO PBD_Scaffold PBD Scaffold Hydroxyanthranilate->PBD_Scaffold TomA (NRPS) L_Tyrosine L-Tyrosine Pyrrole_Intermediate Pyrrole Intermediate L_Tyrosine->Pyrrole_Intermediate Multiple Steps Pyrrole_Intermediate->PBD_Scaffold TomA (NRPS) This compound This compound PBD_Scaffold->this compound Tailoring Steps

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the minor groove of DNA. It forms a covalent adduct with the N2 position of guanine (B1146940) bases, leading to DNA alkylation. This interaction can interfere with DNA replication and transcription, ultimately triggering cell death. The sequence-selective nature of this binding is a key area of research for the development of targeted cancer therapies.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Streptomyces is a complex process, often involving a hierarchical network of regulatory proteins. However, a dedicated pathway-specific regulatory gene has not been identified within the this compound biosynthetic gene cluster. This suggests that the expression of the tom genes is likely controlled by global regulators that respond to nutritional cues and other environmental signals within S. achromogenes. The lack of a dedicated regulator makes the targeted overexpression of this compound challenging.

Tomaymycin_Regulation Nutritional_Signals Nutritional Signals (e.g., Carbon, Nitrogen limitation) Global_Regulators Global Regulatory Proteins Nutritional_Signals->Global_Regulators Tom_Cluster tom Biosynthetic Gene Cluster Global_Regulators->Tom_Cluster Transcriptional Control Tomaymycin_Production This compound Production Tom_Cluster->Tomaymycin_Production

Caption: Hypothetical model for the regulation of this compound production.

Quantitative Data

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anticancer agent.

Cell LineCancer TypeIC50 (nM)
LeukemiaLeukemia3.7
PlasmacytomaMyeloma1.8
Ovarian CancerOvarian0.13

Source:

Note: Further IC50 data for a range of PBDs against various cell lines can be found in the cited literature, but specific, extensive tables for this compound are limited.

Production Yield

Quantitative data on the production yield of this compound from Streptomyces achromogenes fermentations are not extensively reported in the available literature. Optimization of fermentation conditions is a critical step for improving the yield of secondary metabolites.

Experimental Protocols

Cultivation of Streptomyces achromogenes for this compound Production

Objective: To cultivate S. achromogenes under conditions that promote the production of this compound.

Materials:

  • Streptomyces achromogenes strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a defined medium with specific carbon and nitrogen sources, optimization may be required)

  • Shake flasks

  • Incubator shaker

Protocol:

  • Inoculate a seed culture of S. achromogenes in 50 mL of Tryptic Soy Broth.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.

  • Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.

  • Monitor the production of this compound by taking samples at regular intervals for HPLC-MS analysis.

Extraction and Analysis of this compound by HPLC-ESI-MS

Objective: To extract this compound from the culture broth and quantify its production using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry.

Materials:

  • Culture broth from S. achromogenes fermentation

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with an ESI source

  • Methanol (B129727), acetonitrile, water (HPLC grade)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

Protocol:

  • Centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol for analysis.

  • Inject the sample into the HPLC-MS system.

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS Detection: ESI in positive ion mode. Monitor for the [M+H]+ ion of this compound (m/z 317.1).

HPLC_Workflow Culture S. achromogenes Culture Extraction Solvent Extraction Culture->Extraction Concentration Concentration Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC MS ESI-MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: General workflow for this compound analysis.

Gene Inactivation in Streptomyces achromogenes

Objective: To inactivate a target gene in the this compound biosynthetic cluster to confirm its function. This protocol is based on the REDIRECT PCR-targeting method.

Materials:

  • E. coli BW25113/pIJ790 carrying a cosmid with the tom gene cluster

  • PCR primers with 5' extensions homologous to the target gene flanking regions and 3' ends priming a resistance cassette

  • Apramycin (B1230331) resistance cassette (e.g., from pIJ773)

  • E. coli ET12567/pUZ8002 for conjugation

  • Streptomyces achromogenes

  • Appropriate agar (B569324) plates with antibiotics for selection

Protocol:

  • PCR amplify the resistance cassette: Use primers with overhangs homologous to the regions flanking the target gene to amplify the apramycin resistance cassette.

  • Electroporate the PCR product into E. coli BW25113/pIJ790: This strain expresses the λ Red recombinase, which will mediate the replacement of the target gene on the cosmid with the resistance cassette.

  • Isolate the recombinant cosmid: Screen for colonies with the correct gene replacement by PCR.

  • Transfer the recombinant cosmid to E. coli ET12567/pUZ8002: This strain is suitable for conjugation with Streptomyces.

  • Conjugate with Streptomyces achromogenes: Mix the E. coli donor and S. achromogenes recipient strains on a suitable agar medium and incubate.

  • Select for double-crossover mutants: Plate the conjugation mixture on a medium containing apramycin to select for exconjugants that have integrated the resistance cassette. Screen for colonies that are sensitive to the cosmid marker (e.g., kanamycin) to identify double-crossover events where the native gene has been replaced.

  • Confirm the gene knockout: Verify the gene replacement by PCR and analyze the mutant for the loss of this compound production by HPLC-MS.

Conclusion

This compound remains a significant molecule in the field of microbial secondary metabolism and drug discovery. Understanding its biosynthesis and regulation is crucial for harnessing its therapeutic potential. While significant progress has been made in elucidating the biosynthetic pathway, the regulatory mechanisms governing its production are still not fully understood. Further research into the global regulatory networks of Streptomyces achromogenes may provide insights into how to enhance the production of this potent antitumor agent. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other valuable natural products.

References

Methodological & Application

Application Notes and Protocols for Tomaymycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family of natural products.[3][4] Produced by the bacterium Streptomyces achromogenes, this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a molecule of high interest in drug development and oncology research.[4] This document provides a detailed protocol for the fermentation of Streptomyces achromogenes, followed by the extraction and purification of this compound. The described methods are based on established procedures for the isolation of secondary metabolites from Streptomyces cultures and are intended to guide researchers in obtaining purified this compound for experimental use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297), and chloroform (B151607)
UV max (in Methanol) 223, 237, 260, 320 nm

Experimental Workflow

The overall process for the extraction and purification of this compound from Streptomyces achromogenes culture is depicted in the following workflow diagram.

Tomaymycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces achromogenes Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Carbon_Adsorption Activated Carbon Adsorption Crude_Extract->Carbon_Adsorption Silica_Gel Silica (B1680970) Gel Column Chromatography Carbon_Adsorption->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_this compound Purified this compound HPLC->Pure_this compound

Caption: Overall workflow for this compound extraction and purification.

Experimental Protocols

Phase 1: Fermentation of Streptomyces achromogenes

This phase focuses on the cultivation of S. achromogenes under optimal conditions to maximize the production of this compound.

Materials and Reagents:

  • Streptomyces achromogenes culture

  • Starch Casein Agar (SCA) or other suitable sporulation medium

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Nitrate Broth)

  • Sterile baffled flasks (250 mL and 1 L)

  • Incubator shaker

Protocol:

  • Spore Suspension Preparation:

    • Inoculate a sterile SCA plate with S. achromogenes and incubate at 28-30°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile water to the plate and gently scraping the surface.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Seed Culture:

    • Inoculate 100 mL of sterile seed culture medium in a 250 mL baffled flask with the spore suspension.

    • Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200 rpm for 10-15 days. Monitor the production of this compound periodically by taking small samples for analysis.

Phase 2: Extraction of Crude this compound

This phase details the recovery of crude this compound from the fermentation broth.

Materials and Reagents:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge and centrifuge bottles or filtration apparatus

  • Separatory funnel (2 L)

  • Rotary evaporator

Protocol:

  • Harvesting: After the incubation period, harvest the culture broth.

  • Separation of Mycelia: Separate the mycelia from the culture filtrate by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a 2 L separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Concentration:

    • Pool the ethyl acetate fractions.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Phase 3: Purification of this compound

This phase describes the purification of this compound from the crude extract using a combination of carbon adsorption and silica gel chromatography.

3.1. Activated Carbon Adsorption

Materials and Reagents:

  • Crude this compound extract

  • Activated charcoal powder

  • Methanol

  • Erlenmeyer flask

  • Stir plate

  • Filtration apparatus

Protocol:

  • Adsorption:

    • Dissolve the crude extract in a suitable solvent.

    • Add activated charcoal to the dissolved extract (a starting ratio of 1:10 to 1:20 w/w of charcoal to crude extract is recommended, this may require optimization).

    • Stir the suspension at room temperature for 1-2 hours to allow for adsorption of this compound onto the charcoal.

  • Elution:

    • Filter the suspension to collect the charcoal.

    • Wash the charcoal with a non-polar solvent to remove impurities.

    • Elute the this compound from the charcoal by washing with methanol. Collect the methanol eluate.

  • Concentration: Concentrate the methanol eluate using a rotary evaporator to yield a partially purified this compound extract.

3.2. Silica Gel Column Chromatography

Materials and Reagents:

  • Partially purified this compound extract

  • Silica gel (60-120 mesh or 100-200 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Fraction collection tubes

  • TLC plates and developing chamber

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the partially purified extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol) in a stepwise or linear gradient. A suggested gradient could be transitioning from 100% chloroform to a 9:1, then 7:3, and finally 1:1 mixture of chloroform:methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing pure this compound.

  • Concentration: Concentrate the pooled fractions to obtain purified this compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Purification)

For achieving high purity, preparative HPLC can be employed.

Instrumentation and Conditions (Representative):

  • Column: A preparative C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a modifier like trifluoroacetic acid (TFA) or formic acid, should be optimized.

  • Detection: UV detection at one of the absorbance maxima of this compound (e.g., 320 nm).

  • Injection Volume and Concentration: These will need to be optimized based on the column size and loading capacity.

Protocol:

  • Develop an analytical HPLC method to determine the retention time of this compound.

  • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

  • Inject the purified this compound from the silica gel chromatography step.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain highly purified this compound.

Purity Analysis by Analytical HPLC

The purity of the final this compound product should be assessed by analytical HPLC.

Instrumentation and Conditions (Representative):

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis or PDA detector at 320 nm.

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the extraction and purification process. The values provided are illustrative and will need to be determined experimentally.

Purification StepTotal Weight/VolumeThis compound Concentration (mg/mL or mg/g)Total this compound (mg)Purity (%)Yield (%)
Culture Filtrate 1 LTo be determinedTo be determined<1100
Crude Ethyl Acetate Extract e.g., 5 gTo be determinedTo be determinede.g., 5To be determined
Carbon Adsorption Eluate e.g., 1 gTo be determinedTo be determinede.g., 25To be determined
Pooled Silica Gel Fractions e.g., 200 mgTo be determinedTo be determinede.g., 90To be determined
Final Purified this compound e.g., 50 mgTo be determinedTo be determined>95To be determined

Signaling Pathways and Logical Relationships

The purification process follows a logical progression of increasing specificity, as illustrated below.

Purification_Logic Crude_Extract Crude Extract (this compound + Many Impurities) Carbon_Adsorption Carbon Adsorption (Removes highly non-polar and some polar impurities) Crude_Extract->Carbon_Adsorption Silica_Gel Silica Gel Chromatography (Separation based on polarity) Carbon_Adsorption->Silica_Gel Preparative_HPLC Preparative HPLC (High-resolution separation) Silica_Gel->Preparative_HPLC Pure_this compound Pure this compound (>95% Purity) Preparative_HPLC->Pure_this compound

Caption: Logical flow of the this compound purification strategy.

References

Tomaymycin: Application Notes and Protocols for Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. These natural products are known for their sequence-selective binding to the minor groove of DNA, leading to the formation of covalent adducts, primarily with guanine (B1146940) bases. This interaction with DNA disrupts its replication and transcription, ultimately triggering cytotoxic effects in rapidly dividing cancer cells. This document provides detailed application notes, experimental protocols, and data on the use of this compound in cancer cell line viability assays, offering a valuable resource for researchers investigating novel anticancer agents.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its ability to alkylate DNA. By forming a covalent bond with the N2 position of guanine in the minor groove, it creates a stable drug-DNA adduct. This adduct distorts the DNA helix, interfering with the processes of DNA replication and transcription. The resulting DNA damage can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values highlight the potent cytotoxic activity of this compound across different cancer types.

Cell LineCancer TypeIC50 (nM)
LeukemiaLeukemia3.7
PlasmacytomaPlasmacytoma1.8
Ovarian CancerOvarian Cancer0.13

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the viability assay used.

Signaling Pathway

The DNA damage induced by this compound triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves the activation of sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream checkpoint kinases CHK1 and CHK2. These kinases phosphorylate a variety of substrates, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, initiate apoptosis.

Tomaymycin_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus DNA_Damage DNA Adduct (Minor Groove Binding) DNA->DNA_Damage Alkylation ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1 / CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 (Tumor Suppressor) CHK1_CHK2->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

This compound-induced DNA damage response pathway.

Experimental Protocols

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (fresh medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cancer cell viability.

Tomaymycin_Workflow Start Start Cell_Culture 1. Cell Culture (Cancer Cell Line) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Tomaymycin_Treatment 3. This compound Treatment (Serial Dilutions) Cell_Seeding->Tomaymycin_Treatment Incubation 4. Incubation (24-72 hours) Tomaymycin_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Microplate Reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for this compound cell viability assay.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of cancer cell lines, primarily through its mechanism of DNA alkylation and subsequent induction of the DNA damage response pathway. The provided protocols offer a standardized method for evaluating the efficacy of this compound in vitro. Further research is warranted to explore its therapeutic potential and to elucidate the full spectrum of its molecular targets and signaling effects in different cancer contexts.

References

Experimental guide for in vitro studies with Tomaymycin

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Guide for In Vitro Studies with Tomaymycin

Introduction

This compound is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, produced by the bacterium Streptomyces achromogenes.[3] Like other PBDs, its biological activity stems from its ability to bind to the minor groove of DNA, leading to cytotoxicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals conducting in vitro studies with this compound.

Mechanism of Action

This compound is a sequence-selective DNA-binding agent. It forms a covalent adduct between its C11 position and the N2 position of a guanine (B1146940) base located in the minor groove of DNA.[4] This interaction is non-intercalative and causes conformational changes in the DNA structure, including bending of the helix.[5] The preferred binding sequence for this compound is 5'-Pu-G-Pu. This covalent binding to DNA interferes with fundamental cellular processes like transcription and replication, ultimately leading to cell death.

This compound This compound DNA_Minor_Groove DNA Minor Groove (5'-Pu-G-Pu Sequence) This compound->DNA_Minor_Groove Binds to Covalent_Adduct Covalent Adduct Formation (this compound-Guanine) DNA_Minor_Groove->Covalent_Adduct Reacts with Guanine DNA_Damage DNA Damage & Conformational Change Covalent_Adduct->DNA_Damage Replication_Block Replication Fork Stall DNA_Damage->Replication_Block Transcription_Block Transcription Inhibition DNA_Damage->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Cytotoxicity (IC₅₀ Values)
Cell Line TypeCell LineIC₅₀ (nM)Reference
Leukemia-3.7
Plasmacytoma-1.8
Ovarian Cancer-0.13

Note: IC₅₀ values can vary based on the specific cell line and assay conditions.

Table 2: Relative DNA-Binding Affinity

This table compares this compound's DNA-binding affinity to other PBDs using various methods.

Assay MethodSibiromycinAnthramycin (B1237830)This compoundDC-81NeothramycinReference
RED₁₀₀ (μM) 0.0120.0350.0240.0630.096
ΔTₘ (°C) 13.07.98.25.55.5
EB₆₀ (μM) 0.050.170.120.250.25
  • RED₁₀₀: Concentration of PBD required to produce 100% inhibition of BamHI restriction endonuclease. A lower value indicates higher binding affinity.

  • ΔTₘ: Change in the melting temperature of calf thymus DNA upon PBD binding. A higher value indicates greater stabilization and binding affinity.

  • EB₆₀: Concentration of PBD required to decrease fluorescence from ethidium (B1194527) bromide binding to 60% of the control. A lower value indicates stronger displacement and higher binding affinity.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of viable cells.

A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO or isopropanol (B130326) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Plating: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration. Use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: DNA Binding Assay (Restriction Endonuclease Inhibition)

This assay quantitatively evaluates the relative DNA-binding affinity of this compound by measuring its ability to inhibit a restriction enzyme from cleaving DNA at its recognition site.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine plasmid DNA (e.g., pBR322), the restriction enzyme buffer, and varying concentrations of this compound.

  • Drug-DNA Incubation: Incubate the mixture for a set period (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C) to allow this compound to bind to the DNA.

  • Enzyme Digestion: Add a restriction enzyme (e.g., BamHI) whose recognition site is known to be a PBD binding site. Incubate for 1 hour at 37°C.

  • Gel Electrophoresis: Stop the reaction and run the samples on a 1% agarose (B213101) gel. The different forms of plasmid DNA (supercoiled, linear, open-circular) will separate.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the amount of uncleaved (supercoiled) and cleaved (linear) DNA in each lane using densitometry.

  • Determine RED₁₀₀: Calculate the concentration of this compound required to completely inhibit the enzyme's activity. This value can be used to rank the DNA-binding affinity relative to other compounds.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression. It uses a DNA-binding dye to measure the DNA content of individual cells.

A 1. Treat cells with this compound (e.g., at IC50 concentration) B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze on a flow cytometer F->G H 8. Model cell cycle phases (G1, S, G2/M) G->H This compound This compound DNA_Adduct DNA Adduct Formation This compound->DNA_Adduct DDR DNA Damage Response (ATM/ATR Kinases) DNA_Adduct->DDR p53 p53 Activation DDR->p53 Arrest Cell Cycle Arrest (p21) p53->Arrest Apoptosis_Genes Pro-Apoptotic Gene Upregulation (Bax, PUMA) p53->Apoptosis_Genes Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptosis_Genes->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Cell_Death Apoptotic Cell Death Caspase->Cell_Death

References

Tomaymycin: A Powerful Tool for Interrogating DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antitumor antibiotics. Its mechanism of action involves binding to the minor groove of DNA and forming a covalent adduct with guanine (B1146940) bases, leading to DNA damage. This property makes this compound an invaluable tool for studying the intricate network of DNA repair pathways within cells. By inducing specific types of DNA lesions, researchers can elucidate the roles of various repair mechanisms, identify potential therapeutic targets, and screen for novel DNA repair inhibitors. These application notes provide a comprehensive guide to utilizing this compound for the investigation of DNA repair pathways, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in studying DNA repair.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line TypeCell LineIC50 (nM)Reference
Leukemia-3.7[2]
Plasmacytoma-1.8[2]
Ovarian Cancer-0.13[2]

Table 2: Expected Differential Cytotoxicity of this compound in DNA Repair-Proficient vs. -Deficient Cell Lines

Based on studies with structurally similar DNA damaging agents like Mitomycin C, this compound is expected to exhibit increased cytotoxicity in cell lines deficient in key DNA repair pathways.

DNA Repair PathwayGene Deficiency (Example)Expected Relative Sensitivity to this compound
Homologous Recombination (HR)BRCA1/BRCA2High
Nucleotide Excision Repair (NER)XPA, XPF (from Xeroderma Pigmentosum)Moderate to High
Fanconi Anemia (FA)FANCA, FANCCHigh
Base Excision Repair (BER)-Low to Moderate
Non-Homologous End Joining (NHEJ)Ku70/Ku80Low

Experimental Protocols

Detailed methodologies for key experiments to study DNA repair pathways using this compound are provided below.

Protocol 1: Clonogenic Survival Assay to Determine Cellular Sensitivity to this compound

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of cytotoxicity.

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Cell counter

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed a calculated number of cells (typically 200-1000 cells/well) into 6-well plates to allow for colony formation. The exact number will depend on the cell line's plating efficiency.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells with this compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing >50 cells) in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells, corrected for plating efficiency.

    • Plot the surviving fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Immunofluorescence Staining for γ-H2AX Foci to Quantify DNA Double-Strand Breaks

γ-H2AX is a marker for DNA double-strand breaks (DSBs). This protocol allows for the visualization and quantification of this compound-induced DSBs.

Materials:

  • This compound

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with the desired concentrations of this compound for a specific time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

Protocol 3: Alkaline Comet Assay to Detect DNA Strand Breaks

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • This compound

  • Comet assay slides

  • Low-melting-point agarose (B213101) (LMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound.

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten LMPA at a 1:10 (v/v) ratio.

    • Pipette the mixture onto a comet assay slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a tail.

    • Quantify the extent of DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of DNA repair using this compound.

Tomaymycin_MoA This compound This compound DNA DNA Minor Groove This compound->DNA Binds Adduct This compound-Guanine Covalent Adduct DNA->Adduct Forms Damage DNA Damage (Strand Distortion) Adduct->Damage

Figure 1. Mechanism of this compound-induced DNA damage.

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors Tomaymycin_Adduct This compound Adduct ATR ATR Tomaymycin_Adduct->ATR Activates ATM ATM Tomaymycin_Adduct->ATM Activates Chk1 Chk1 ATR->Chk1 Phosphorylates Chk2 Chk2 ATM->Chk2 Phosphorylates CellCycle Cell Cycle Arrest Chk1->CellCycle Activate/Inhibit Repair DNA Repair Pathways (NER, HR, etc.) Chk1->Repair Activate/Inhibit Apoptosis Apoptosis Chk1->Apoptosis Activate/Inhibit Chk2->CellCycle Activate/Inhibit Chk2->Repair Activate/Inhibit Chk2->Apoptosis Activate/Inhibit

Figure 2. DNA damage response signaling cascade initiated by this compound.

Experimental_Workflow cluster_assays Perform Assays start Start: Select DNA Repair Proficient & Deficient Cell Lines treat Treat cells with a dose range of this compound start->treat clonogenic Clonogenic Survival Assay treat->clonogenic gH2AX γ-H2AX Staining treat->gH2AX comet Comet Assay treat->comet analyze Data Analysis: - IC50 determination - Quantification of DNA damage clonogenic->analyze gH2AX->analyze comet->analyze interpret Interpret Results: - Determine the role of specific DNA repair pathways in This compound sensitivity analyze->interpret

Figure 3. Experimental workflow for studying DNA repair using this compound.

DNA_Repair_Pathways cluster_repair DNA Repair Pathways Tomaymycin_Adduct This compound-DNA Adduct (Bulky Lesion) NER Nucleotide Excision Repair (NER) Tomaymycin_Adduct->NER Primary Repair BER Base Excision Repair (BER) Tomaymycin_Adduct->BER Potential Minor Role HR Homologous Recombination (HR) (for DSBs from stalled replication forks) Tomaymycin_Adduct->HR Secondary Repair (Replication-associated DSBs) NHEJ Non-Homologous End Joining (NHEJ) (for DSBs) Tomaymycin_Adduct->NHEJ Secondary Repair (DSBs) Repaired_DNA Repaired DNA NER->Repaired_DNA BER->Repaired_DNA HR->Repaired_DNA NHEJ->Repaired_DNA

Figure 4. Involvement of major DNA repair pathways in response to this compound.

References

Application Note: Fluorescent Labeling of Tomaymycin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family.[3][4] It exerts its cytotoxic effects by binding covalently to the exocyclic 2-amino group of guanine (B1146940) in the minor groove of DNA, leading to DNA alkylation and inhibition of DNA replication and transcription.[2] Understanding the cellular uptake, subcellular distribution, and target engagement of this compound is crucial for the development of more effective cancer therapies. Fluorescent labeling of this compound offers a powerful tool for real-time visualization of these processes in living cells. This application note provides a detailed protocol for the synthesis of a fluorescently labeled this compound analog and its application in cellular imaging.

Principle

This protocol describes the synthesis of a this compound-fluorophore conjugate. The strategy involves modifying the this compound structure to incorporate a linker suitable for conjugation with a fluorescent dye. The resulting fluorescent probe can then be used to stain living cells, allowing for the visualization of its localization and interaction with cellular components, primarily nuclear DNA, using fluorescence microscopy.

Materials and Reagents

  • This compound analog with a reactive functional group (e.g., an amino or carboxyl group)

  • N-Hydroxysuccinimide (NHS) ester-activated fluorescent dye (e.g., FITC, Rhodamine B, or a modern equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • NMR Spectrometer

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope with appropriate filter sets

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol outlines a general method for conjugating an NHS-ester activated fluorophore to a this compound analog containing a primary amine.

1. Preparation of this compound Analog:

  • Synthesize or procure a this compound analog possessing a linker with a terminal primary amine. The synthesis of this compound analogs has been previously described. For this protocol, we will assume the availability of an amino-functionalized this compound.

2. Conjugation Reaction: a. Dissolve the amino-functionalized this compound analog (1 equivalent) in anhydrous DMF. b. Add the NHS-ester activated fluorescent dye (1.2 equivalents) to the solution. c. Add triethylamine (2 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 4-6 hours, protected from light. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

3. Purification of the Fluorescent Conjugate: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. c. Purify the crude product by preparative HPLC to isolate the fluorescently labeled this compound.

4. Characterization: a. Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy. b. Determine the concentration of the fluorescent probe spectrophotometrically.

Protocol 2: Cell Culture and Staining

1. Cell Culture: a. Culture the chosen human cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

2. Cell Staining with Fluorescent this compound: a. Prepare a stock solution of the fluorescently labeled this compound in DMSO. b. Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium. c. Remove the old medium from the cells and replace it with the medium containing the fluorescent probe. d. Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37°C.

3. Cell Fixation and Counterstaining (Optional): a. After incubation, wash the cells three times with warm PBS to remove any unbound probe. b. For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. To visualize the nucleus, counterstain with DAPI (300 nM in PBS) for 5 minutes. e. Wash the cells three times with PBS.

Protocol 3: Fluorescence Microscopy and Image Analysis

1. Imaging: a. Mount the coverslips on a fluorescence microscope. b. Excite the fluorescently labeled this compound and DAPI (if used) with the appropriate laser lines and visualize using corresponding emission filters. c. Acquire images using a high-resolution camera. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

2. Image Analysis: a. Analyze the acquired images to determine the subcellular localization of the fluorescent this compound. b. Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) using image analysis software (e.g., ImageJ, CellProfiler).

Data Presentation

Table 1: Photophysical Properties of Fluorescently Labeled this compound

PropertyValue
Excitation Maximum (λex)[To be determined experimentally]
Emission Maximum (λem)[To be determined experimentally]
Molar Extinction Coefficient (ε)[To be determined experimentally]
Quantum Yield (Φ)[To be determined experimentally]

Table 2: Cytotoxicity of Fluorescently Labeled this compound

Cell LineIC50 (µM) of this compoundIC50 (µM) of Fluorescent this compound
HeLa[To be determined experimentally][To be determined experimentally]
A549[To be determined experimentally][To be determined experimentally]

Table 3: Cellular Uptake and Localization

Cell LineIncubation Time (min)Nuclear:Cytoplasmic Fluorescence Ratio
HeLa30[To be determined experimentally]
HeLa60[To be determined experimentally]
HeLa120[To be determined experimentally]
A54930[To be determined experimentally]
A54960[To be determined experimentally]
A549120[To be determined experimentally]

Mandatory Visualizations

Tomaymycin_Labeling_Workflow cluster_synthesis Synthesis & Purification cluster_imaging Cellular Imaging This compound-NH2 Amino-functionalized This compound Conjugation Conjugation (DMF, TEA) This compound-NH2->Conjugation Fluorophore-NHS NHS-activated Fluorophore Fluorophore-NHS->Conjugation Purification HPLC Purification Conjugation->Purification Fluorescent_this compound Fluorescently Labeled This compound Purification->Fluorescent_this compound Staining Cell Staining Fluorescent_this compound->Staining Cell_Culture Cell Culture Cell_Culture->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: Experimental workflow for the synthesis and cellular imaging of fluorescently labeled this compound.

Tomaymycin_Action_Pathway Fluorescent_this compound Fluorescent this compound Cell_Membrane Cell Membrane Fluorescent_this compound->Cell_Membrane Cellular Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nuclear_Membrane Nuclear Membrane Cytoplasm->Nuclear_Membrane Nuclear Translocation Nucleus Nucleus Nuclear_Membrane->Nucleus DNA DNA Nucleus->DNA Guanine Guanine Residue DNA->Guanine Alkylation Covalent Adduct Formation (DNA Alkylation) Guanine->Alkylation Binds to N2 Replication_Inhibition Inhibition of DNA Replication Alkylation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Alkylation->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening Assays Using Tomaymycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family. Its mechanism of action involves binding to the minor groove of DNA and forming a covalent adduct with guanine (B1146940) bases, leading to DNA damage and ultimately, apoptosis. This mode of action makes this compound and its analogs promising candidates for cancer chemotherapy. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel this compound derivatives with enhanced potency and selectivity, or to discover other molecules that modulate its activity.

These application notes provide detailed protocols for two common HTS assays adapted for the study of this compound: a cell-based cytotoxicity assay to assess its cancer-killing potential and a biochemical DNA-binding assay to quantify its direct interaction with its molecular target.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a well-defined pathway. As a DNA alkylating agent, it covalently binds to the N2 position of guanine in the minor groove of DNA. This distortion of the DNA helix obstructs the progression of DNA replication forks and transcription machinery. The resulting DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, these pathways converge on the activation of apoptotic signaling cascades, leading to programmed cell death.

Tomaymycin_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Covalent Binding to Guanine DNA_Adduct This compound-DNA Adduct (Minor Groove Alkylation) DNA->DNA_Adduct Replication_Stress Replication Fork Stalling & Transcription Inhibition DNA_Adduct->Replication_Stress DDR DNA Damage Response (DDR) (e.g., ATM/ATR pathways) Replication_Stress->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Initiation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: this compound's mechanism of action leading to apoptosis.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various cancer cell lines, demonstrating its potent cytotoxic activity. This data is critical for selecting appropriate cell lines and concentration ranges for HTS assays.

Cell LineCancer TypeIC50 (nM)
LeukemiaLeukemia3.7[1]
PlasmacytomaPlasmacytoma1.8[1]
Ovarian CancerOvarian Cancer0.13[1]

Application Protocol 1: Cell-Based Cytotoxicity HTS Assay

This protocol describes a high-throughput screening assay to identify and characterize compounds that exhibit cytotoxic effects, such as this compound and its derivatives, using a commercially available luminescent cell viability assay.

Assay Principle:

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the substrate for a thermostable luciferase. The resulting luminescent signal is directly proportional to the number of viable cells. A decrease in luminescence in compound-treated wells compared to control wells indicates cytotoxicity.

Experimental Workflow:

Cell_Based_HTS_Workflow Start Start Plate_Cells Plate Cells in 384-well Plates (e.g., 5,000 cells/well) Start->Plate_Cells Incubate1 Incubate (24h, 37°C, 5% CO2) Plate_Cells->Incubate1 Add_Compounds Add this compound Analogs & Controls via Acoustic Dispensing Incubate1->Add_Compounds Incubate2 Incubate (72h, 37°C, 5% CO2) Add_Compounds->Incubate2 Equilibrate Equilibrate Plate to Room Temp. Incubate2->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix_Lyse Mix on Orbital Shaker (2 min) Incubate at RT (10 min) Add_Reagent->Mix_Lyse Read_Luminescence Read Luminescence (Plate Reader) Mix_Lyse->Read_Luminescence Analyze_Data Data Analysis (Calculate % inhibition, IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based cytotoxicity HTS assay.

Detailed Methodology:

  • Cell Preparation and Seeding:

    • Culture a suitable cancer cell line (e.g., ovarian cancer cell line based on IC50 data) under standard conditions.

    • On the day of the assay, harvest cells during their logarithmic growth phase and resuspend to a final concentration of 1 x 10^5 cells/mL in the appropriate culture medium.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, opaque-bottom plate (for luminescence assays). This corresponds to 5,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound library plate containing this compound analogs and controls (e.g., parent this compound as a positive control, DMSO as a negative control) at various concentrations.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding wells of the cell plate.

    • Incubate the cell plates with the compounds for 72 hours at 37°C and 5% CO2.

  • Assay Reagent Addition and Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 50 µL).

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.

Application Protocol 2: Biochemical DNA-Binding HTS Assay

This protocol outlines a high-throughput, fluorescence polarization-based assay to screen for compounds that bind to DNA, a key characteristic of this compound and its analogs.

Assay Principle:

Fluorescence Polarization (FP) is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled DNA oligonucleotide (the probe) will tumble rapidly, resulting in a low FP value. When a larger molecule, such as a protein or a DNA-binding compound like this compound, binds to the probe, the resulting complex tumbles much more slowly, leading to a higher FP value. This assay can be used in a competition format to screen for unlabeled compounds that displace a known binder or in a direct binding format. For this compound, a direct binding assay is suitable.

Experimental Workflow:

FP_HTS_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Fluorescent DNA Probe, and Compound Plates Start->Prepare_Reagents Dispense_Probe Dispense Fluorescent DNA Probe to 384-well Black Plates Prepare_Reagents->Dispense_Probe Add_Compounds Add this compound Analogs & Controls via Acoustic Dispensing Dispense_Probe->Add_Compounds Incubate Incubate at Room Temperature (e.g., 60 min, protected from light) Add_Compounds->Incubate Read_FP Read Fluorescence Polarization (Plate Reader with FP capability) Incubate->Read_FP Analyze_Data Data Analysis (Calculate mP shift, determine EC50) Read_FP->Analyze_Data End End Analyze_Data->End

References

Safeguarding Research: Comprehensive Protocols for the Laboratory Use of Tomaymycin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To enhance laboratory safety and ensure the integrity of research involving the potent antitumor antibiotic Tomaymycin, detailed application notes and protocols have been developed. This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing standardized procedures for the safe handling, storage, and disposal of this compound.

This compound, a member of the pyrrolobenzodiazepine (PBD) class of compounds, is a sequence-selective DNA alkylating agent with significant antitumor properties.[1] Its mechanism of action involves binding to the minor groove of DNA, which can inhibit transcription factors and modulate various signaling pathways, ultimately leading to apoptosis.[1][2][3] Given its cytotoxic nature, stringent adherence to safety protocols is paramount to protect laboratory personnel and the environment.

These new guidelines offer a clear framework for working with this compound, from initial preparation of stock solutions to the final disposal of waste, ensuring a secure research environment.

Section 1: Quantitative Data Summary

For ease of reference and to ensure accurate experimental design, the following tables summarize the key quantitative data for this compound.

Physicochemical Properties
Molecular Formula C₁₆H₂₀N₂O₄[4]
Molecular Weight 304.34 g/mol
Appearance Crystalline solid
Solubility Data
Solvent Notes
DMSOSoluble. A stock solution may be made by dissolving in DMSO.
EthanolSparingly soluble.
WaterSparingly soluble in aqueous buffers.
In Vivo FormulationA clear solution for in vivo studies can be prepared using a mixture of DMSO, PEG300, Tween 80, and Saline/PBS/ddH₂O.
Stability and Storage
Solid (Powder) Stable for more than 3 years at -20°C.
In Solvent Stable for up to 1 year at -80°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for more than one week.
General Handling Protect from prolonged exposure to light.
Toxicological Data
Acute Toxicity LD₅₀ (intraperitoneal) for mice is estimated at 3.0 mg/kg.
Hazard Class Harmful if swallowed. Suspected of causing cancer. Very toxic to aquatic life with long lasting effects.

Section 2: Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, double gloves (nitrile), safety goggles

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, ensure the analytical balance is clean and calibrated. Place a sterile, empty microcentrifuge tube on the balance and tare it.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the tared tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -80°C for long-term use.

In Vitro Cytotoxicity Assay using MTT Method

Objective: To determine the cytotoxic effect of this compound on a cancer cell line by measuring cell viability.

Materials:

  • Cancer cell line of interest (e.g., leukemia, ovarian cancer)

  • Complete cell culture medium

  • This compound stock solution (prepared as in 2.1)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

  • PPE as per standard cell culture practice

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Section 3: Visualized Workflows and Pathways

To further clarify the protocols and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_handling Safe Handling Workflow PPE Don Personal Protective Equipment (PPE) (Lab coat, double gloves, safety goggles) Weigh Weigh this compound in a chemical fume hood PPE->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh->Dissolve Store Store stock solution at -80°C Dissolve->Store Use Use in experiments (e.g., cell culture) Store->Use

Safe Handling Workflow for this compound

G cluster_pathway This compound Mechanism of Action This compound This compound DNA Nuclear DNA (Minor Groove) This compound->DNA Covalent Binding TF_Inhibition Inhibition of Transcription Factors (e.g., NF-Y, NF-κB) DNA->TF_Inhibition Blocks Binding Signaling_Modulation Modulation of Signaling Pathways (e.g., p53, JNK/AP-1) DNA->Signaling_Modulation Apoptosis Apoptosis TF_Inhibition->Apoptosis Signaling_Modulation->Apoptosis

References

Application Notes & Protocols for HPLC Analysis of Tomaymycin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Tomaymycin and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a starting point for method development and routine analysis in research and quality control settings.

Introduction

This compound is a member of the pyrrolobenzodiazepine (PBD) family, a class of potent antitumor antibiotics produced by various Streptomyces species. PBDs are sequence-selective DNA minor-groove binding agents that form a covalent bond with guanine (B1146940) bases, leading to the inhibition of DNA processing enzymes and transcription factors. This mechanism of action makes this compound and its derivatives promising candidates for cancer chemotherapy and as payloads in antibody-drug conjugates (ADCs).

Accurate and reliable analytical methods are crucial for the characterization, quantification, and stability testing of this compound and its analogues during drug discovery, development, and manufacturing. HPLC is a powerful technique for the separation and analysis of these compounds.

Signaling Pathway of Pyrrolobenzodiazepines

This compound and other PBDs exert their cytotoxic effects by covalently binding to the N2 position of guanine in the minor groove of DNA. This interaction leads to the inhibition of critical cellular processes. The binding can interfere with the activity of DNA processing enzymes such as endonucleases and RNA polymerase. Furthermore, the presence of the PBD-DNA adduct can block the binding of transcription factors like NF-Y and Sp1 to their target DNA sequences. This disruption of transcription and DNA replication can trigger various downstream signaling cascades, including p53-dependent and -independent apoptotic pathways, as well as the modulation of JNK/AP-1, VEGF, and SDF1α signaling.[1]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tomaymycin Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of tomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic. Poor aqueous solubility is a significant hurdle in the pre-clinical and clinical development of this compound and its analogs. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the preparation of aqueous solutions for various research applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a complex, largely hydrophobic molecule with limited hydrogen bonding capacity with water. Its rigid, multicyclic structure contributes to a stable crystal lattice that is difficult to disrupt with water molecules, leading to low aqueous solubility.

Q2: What are the common signs of this compound precipitation in my experiment?

You may observe the following if this compound precipitates:

  • Visible particulates: A cloudy or hazy appearance in your solution, or visible solid particles settling at the bottom of the tube or well.

  • Inconsistent results: High variability in bioassay results between replicates.

  • Lower than expected potency: The observed biological effect is less than anticipated, potentially due to a lower effective concentration of the dissolved compound.

Q3: Can I use sonication to dissolve this compound?

Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents or co-solvent mixtures. It provides the energy needed to break down powder agglomerates and enhance solvent interaction with the compound. However, prolonged sonication can generate heat, so it is advisable to use a sonication bath with cooling capabilities or sonicate in short bursts to prevent potential degradation of the compound.

Q4: How should I store my this compound stock solutions?

This compound is known to be light-sensitive. Therefore, it is crucial to protect its solutions from light.[1] Stock solutions, especially those in organic solvents, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] When stored in the dark at these temperatures, stock solutions in appropriate solvents can be stable for extended periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in my aqueous buffer. This compound has very low intrinsic aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) first, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
My this compound solution is cloudy or has visible precipitate after dilution into aqueous media. The solubility limit of this compound in the final aqueous solution has been exceeded ("crashing out").1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system can tolerate it. 3. Consider using a formulation with solubilizing excipients such as cyclodextrins or surfactants.
I am observing inconsistent results in my cell-based assays. This could be due to precipitation of this compound in the cell culture medium, leading to variable effective concentrations.1. Visually inspect your culture plates under a microscope for any signs of drug precipitation. 2. Prepare fresh dilutions of this compound from a clear stock solution immediately before each experiment. 3. Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
My stock solution has changed color or appears degraded. This compound may be unstable under certain conditions (e.g., exposure to light, extreme pH, or prolonged storage at room temperature).1. Always store stock solutions protected from light at -20°C or -80°C. 2. Prepare fresh stock solutions regularly. 3. Avoid acidic or strongly basic conditions unless specifically required for a particular formulation strategy.

Quantitative Solubility Data

The following table summarizes the available solubility data for a this compound derivative. While this is not this compound itself, it provides a valuable reference for formulation development.

CompoundSolventSolubilitySource
This compound DM (derivative)DMSO100 mg/mL (387.19 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for poorly soluble compounds.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Diluted Aqueous Working Solution for Cell Culture

This protocol details the dilution of a DMSO stock solution of this compound into a cell culture medium for in vitro experiments.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Note: It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Perform a serial dilution if necessary. For example, first, dilute the stock solution 1:10 in the cell culture medium, and then use this intermediate dilution to prepare the final working concentrations.

  • Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

  • Mix immediately and thoroughly by gentle pipetting or inversion to prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.

  • Use the freshly prepared working solution immediately.

Visualizations

This compound's Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects by covalently binding to the minor groove of DNA. This interaction involves the formation of a covalent bond between the C11 position of this compound and the N2 position of a guanine (B1146940) base. This adduct formation disrupts DNA replication and transcription, ultimately leading to cell death.

Tomaymycin_Mechanism cluster_0 Cellular Uptake cluster_1 DNA Interaction cluster_2 Cellular Consequence This compound This compound DNA_Minor_Groove DNA Minor Groove This compound->DNA_Minor_Groove Enters Guanine Guanine Residue DNA_Minor_Groove->Guanine Binds to DNA_Adduct Covalent DNA Adduct Guanine->DNA_Adduct Forms Covalent Bond Replication_Block Replication/Transcription Block DNA_Adduct->Replication_Block Leads to Apoptosis Apoptosis Replication_Block->Apoptosis Induces

Caption: this compound's cytotoxic mechanism of action.

Experimental Workflow for Improving this compound Solubility

This workflow outlines the logical steps for a researcher to follow when encountering solubility issues with this compound.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep check_solubility Is the stock solution clear? stock_prep->check_solubility sonicate Sonicate/Vortex check_solubility->sonicate No dilute Dilute Stock into Aqueous Buffer/Medium check_solubility->dilute Yes sonicate->stock_prep check_precipitation Is the final solution clear? dilute->check_precipitation proceed Proceed with Experiment check_precipitation->proceed Yes troubleshoot Troubleshoot check_precipitation->troubleshoot No options Options: 1. Lower Final Concentration 2. Increase Co-solvent % 3. Use Solubilizing Agents troubleshoot->options

Caption: A logical workflow for solubilizing this compound.

References

Tomaymycin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Tomaymycin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during laboratory work with this potent antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, solid this compound should be kept at -20°C. Stock solutions, typically prepared in a suitable solvent like DMSO, should be stored at -80°C to minimize degradation.[1] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Q2: How stable is this compound in aqueous solutions?

A: While specific quantitative data for this compound's stability in aqueous solutions is limited in publicly available literature, pyrrolobenzodiazepines (PBDs), the class of compounds to which this compound belongs, are known to be susceptible to hydrolysis, particularly at non-neutral pH. The central aminal linkage can be prone to hydrolysis under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh for each experiment and use them promptly. If temporary storage is necessary, it should be at 2-8°C for no more than a few hours.

Q3: What is the expected stability of this compound in cell culture media?

Q4: Is this compound sensitive to light?

A: Many complex organic molecules are susceptible to photodegradation, and it is prudent to assume that this compound may be light-sensitive.[2] To mitigate the risk of photodegradation, it is recommended to handle this compound and its solutions in a dark environment or by using amber-colored vials or tubes. When conducting experiments, plates or flasks should be protected from direct light exposure, for instance, by wrapping them in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the stock solution or in the culture medium.- Ensure stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.- Prepare fresh dilutions in culture medium for each experiment.- For long-term assays, consider replenishing the medium with fresh this compound periodically.
Variability in results between experimental replicates. Inconsistent handling of this compound, leading to differential degradation.- Minimize the time this compound solutions are kept at room temperature or 37°C.- Protect all solutions and experimental setups from light.- Ensure uniform mixing of this compound in the final experimental volume.
Appearance of unexpected peaks in HPLC analysis of experimental samples. Degradation of this compound into one or more breakdown products.- Analyze a freshly prepared standard of this compound to confirm its retention time.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Ensure the analytical method is stability-indicating.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides a general guideline for its stability based on the known behavior of pyrrolobenzodiazepines and standard laboratory practice for similar compounds.

Condition Solvent/Medium Temperature Recommended Duration of Use Potential for Degradation
Long-term Storage (Solid)--20°C> 1 yearLow
Stock SolutionDMSO-80°CUp to 6 monthsLow
Working DilutionAqueous Buffer2-8°C< 24 hoursModerate
Cell-based AssayCell Culture Medium37°C< 8 hoursHigh

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 2, 4, 8, and 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV detection, to determine the percentage of remaining this compound and to observe the formation of any degradation products.

Visualizations

Tomaymycin_Degradation_Pathway Conceptual Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis (Acidic/Basic pH) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Conceptual overview of potential this compound degradation pathways.

Experimental_Workflow_Stability_Testing Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Expose to Stress Base Base Hydrolysis Prep_Stock->Base Expose to Stress Oxidation Oxidation Prep_Stock->Oxidation Expose to Stress Thermal Thermal Stress Prep_Stock->Thermal Expose to Stress Photo Photostability Prep_Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

Caption: A typical experimental workflow for assessing this compound stability.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Tomaymycin-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tomaymycin-DNA adducts using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding site of this compound on DNA, and why is this important for mass spectrometry analysis?

A1: this compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics. It covalently binds to the exocyclic N2-amino group of guanine (B1146940) (G) within the minor groove of DNA.[3] Understanding this specific binding site is crucial for predicting the mass of the resulting adduct and for interpreting the fragmentation patterns observed in tandem mass spectrometry (MS/MS). The covalent bond is formed at the C11 position of this compound.

Q2: What are the expected m/z values for the this compound-deoxyguanosine (dG) adduct in positive ion mode mass spectrometry?

A2: To predict the expected mass-to-charge ratio (m/z), we need the molecular weights of this compound and deoxyguanosine (dG).

  • Molecular Weight of this compound (C₁₆H₂₀N₂O₄): 304.34 g/mol

  • Molecular Weight of 2'-deoxyguanosine (B1662781) (dG) (C₁₀H₁₃N₅O₄): 267.24 g/mol

The formation of the covalent adduct involves the loss of a water molecule (H₂O, 18.02 g/mol ).

Calculation of the this compound-dG Adduct Mass: (Mass of this compound) + (Mass of dG) - (Mass of H₂O) = Adduct Mass 304.34 g/mol + 267.24 g/mol - 18.02 g/mol = 553.56 g/mol

Therefore, in positive ion mode, you can expect to see the following ions:

Ion SpeciesDescriptionTheoretical m/z
[M+H]⁺ Protonated adduct554.57
[M+Na]⁺ Sodium adduct576.55
[M+K]⁺ Potassium adduct592.65

Q3: What is the characteristic fragmentation pattern for a this compound-dG adduct in MS/MS analysis?

Precursor Ion (m/z)Characteristic Neutral LossProduct Ion (m/z)Description
554.57 ([M+H]⁺)116.05438.52Loss of the deoxyribose sugar
438.52VariesMultipleFurther fragmentation of the this compound-guanine core

The MS/MS spectrum will be crucial for structural confirmation. The observation of the neutral loss of 116 Da is a strong indicator of a deoxynucleoside adduct.

Q4: My signal intensity for the this compound-DNA adduct is very low. What are the potential causes and solutions?

A4: Low signal intensity is a common challenge in DNA adduct analysis due to the low abundance of adducts. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Inefficient DNA Isolation Ensure your DNA extraction protocol yields high-purity DNA. Consider using commercial kits optimized for DNA isolation from your specific sample type.
Incomplete Enzymatic Digestion Optimize the digestion protocol. This includes the choice of enzymes (e.g., nuclease P1, alkaline phosphatase), enzyme-to-substrate ratio, incubation time, and temperature. Bulky adducts like this compound can sometimes hinder complete digestion.
Adduct Instability PBD-DNA adducts can be reversible.[1] Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize adduct loss.
Sample Matrix Effects Co-eluting matrix components can suppress the ionization of your target analyte. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize your LC gradient to better separate the adduct from interfering compounds.
Suboptimal MS Parameters Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), and collision energy for MS/MS. Perform tuning and calibration of the instrument regularly.

Troubleshooting Guides

Issue 1: No Adduct Detected in the Mass Spectrum

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for non-detection of this compound-DNA adducts.

Issue 2: High Background Noise and Matrix Interference

Problem: The chromatogram shows a high baseline or numerous interfering peaks, making it difficult to identify the adduct peak.

StepActionRationale
1. Sample Preparation Incorporate a robust solid-phase extraction (SPE) step after DNA digestion. Use a cartridge chemistry appropriate for retaining the adduct while washing away salts and other polar contaminants.To remove interfering substances from the sample matrix that can cause ion suppression or high background.
2. Liquid Chromatography Increase the length of the analytical column or use a column with a smaller particle size to improve chromatographic resolution. Optimize the gradient elution to achieve better separation of the adduct from co-eluting species.To enhance the separation of the target analyte from matrix components.
3. Mass Spectrometry If using a high-resolution mass spectrometer (HRMS), narrow the mass extraction window to be more specific for the theoretical m/z of the adduct.To reduce the contribution of isobaric interferences to the signal.
4. Blank Injections Run several blank injections (solvent and matrix blanks) between samples.To identify and mitigate carryover from previous samples.

Experimental Protocols

Protocol 1: Enzymatic Digestion of DNA for Adduct Analysis

This protocol is a general guideline and may require optimization for specific sample types.

  • DNA Quantification: Accurately quantify the isolated DNA using a spectrophotometer or a fluorometric method.

  • Digestion Cocktail Preparation: Prepare a digestion cocktail containing:

    • Nuclease P1 (e.g., 10 Units)

    • Alkaline Phosphatase (e.g., 20 Units)

    • Reaction Buffer (e.g., 10 mM sodium acetate, 0.1 mM ZnSO₄, pH 5.3)

  • Digestion:

    • To 10-50 µg of DNA, add the digestion cocktail.

    • Incubate at 37°C for 12-18 hours.

  • Enzyme Removal:

    • After digestion, remove the enzymes by ultrafiltration using a 3 kDa molecular weight cutoff filter.

  • Sample Storage: Dry the sample under vacuum and store at -80°C until LC-MS/MS analysis. Reconstitute in a suitable solvent (e.g., 5% acetonitrile (B52724) in water) before injection.

Protocol 2: LC-MS/MS Parameters for this compound-dG Adduct Analysis

These are starting parameters and should be optimized for your specific instrument.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure35 psi
MS1 Scan Rangem/z 100-1000
MS/MS Parameters
Precursor Ionm/z 554.57
Product Ion Scan Rangem/z 50-560
Collision EnergyOptimize between 15-40 eV

Signaling Pathway

This compound-induced DNA damage triggers a cellular response primarily involving the Nucleotide Excision Repair (NER) pathway.

DNA_Damage_Response cluster_0 Cellular Response to this compound-DNA Adduct This compound This compound DNA Nuclear DNA This compound->DNA Covalent Binding to Guanine Adduct This compound-Guanine Adduct Distortion DNA Helix Distortion Adduct->Distortion NER Nucleotide Excision Repair (NER) Pathway Distortion->NER Recognition of Damage Repair Adduct Excision and DNA Repair NER->Repair CellCycleArrest Cell Cycle Arrest NER->CellCycleArrest Signals to Checkpoints Repair->DNA Restores DNA Integrity Apoptosis Apoptosis (Cell Death) Repair->Apoptosis If damage is irreparable CellCycleArrest->Repair Allows time for repair CellCycleArrest->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation

Caption: DNA damage response pathway initiated by this compound-DNA adduct formation.

References

Managing Tomaymycin-induced cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomaymycin. The focus is on managing its cytotoxic effects in non-cancerous cell lines to help establish a therapeutic window and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrrolobenzodiazepine (PBD) antitumor antibiotic. Its primary mechanism of action involves binding to the minor groove of DNA, where it forms a covalent bond with the N2 position of guanine. This DNA alkylation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Q2: Why is this compound cytotoxic to non-cancerous cell lines?

A2: this compound's cytotoxic activity is primarily dependent on DNA alkylation, a mechanism that does not distinguish between cancerous and non-cancerous cells. As a result, proliferating non-cancerous cells are also susceptible to its effects, which can lead to off-target toxicity in experiments.

Q3: What are the common morphological signs of this compound-induced cytotoxicity?

A3: Common signs include cell shrinkage, membrane blebbing, rounding and detachment from the culture surface, and the appearance of apoptotic bodies. These changes are typically dose- and time-dependent.

Q4: What strategies can be employed to protect non-cancerous cells from this compound-induced cytotoxicity?

A4: A primary strategy is "cyclotherapy," which involves inducing a temporary and reversible cell cycle arrest in non-cancerous cells, making them less vulnerable to DNA-damaging agents.[1][2][3] This can be achieved by using agents such as:

  • CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib): These induce a G1 phase arrest.[4]

  • p53 activators (e.g., Nutlin-3a): In p53-competent cells, these can trigger a G1 or G2 arrest.[2]

  • mTOR inhibitors (e.g., Rapamycin): These can also induce a G1 arrest.

Another approach is to modulate the apoptotic pathway using pan-caspase inhibitors to prevent the execution of programmed cell death.

Q5: How do I determine the optimal concentration of a cytoprotective agent?

A5: The optimal concentration should be determined empirically for each cell line. It should be a dose that effectively induces cell cycle arrest (for cyclotherapy agents) or inhibits apoptosis without causing significant cytotoxicity on its own. A dose-response experiment with the protective agent alone should be performed first.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cells
  • Problem: You are observing high levels of cell death in your non-cancerous cell line even at low concentrations of this compound, leaving no therapeutic window for your experiments.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
High Cell Proliferation Rate Non-cancerous cells that are rapidly dividing are more sensitive to DNA-damaging agents. Consider using a cytostatic agent to slow down their proliferation.
Incorrect Drug Concentration Verify the stock concentration of this compound and the accuracy of your serial dilutions.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle-only control.
Cell Line Sensitivity Some non-cancerous cell lines may be inherently more sensitive. Consider using a different, more robust non-cancerous cell line for comparison.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
  • Problem: You are observing high variability in cell viability between replicate wells or between experiments.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Uneven Cell Seeding Ensure you have a single-cell suspension and mix thoroughly before and during plating to ensure an even distribution of cells in each well.
Edge Effects in Multi-Well Plates Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth. Avoid using the outer wells for critical data points or ensure proper humidification of the incubator.
Compound Instability This compound or the protective agent may be unstable in your culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound is in the medium before being added to cells.
Assay Interference The compound may interfere with the viability assay itself (e.g., colored compounds with absorbance-based assays). Run appropriate cell-free controls to check for interference.

Data Presentation

Table 1: Representative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
Cell LineCell TypeThis compound IC50 (nM)
HL-60 Human Promyelocytic Leukemia~ 3.7
P388 Murine Lymphoma~ 1.8
OVCAR-3 Human Ovarian Adenocarcinoma~ 0.13
MCF-10A (Representative) Non-cancerous Human Breast Epithelial> 10
Table 2: Example of Cyclotherapy-Mediated Protection in a Non-Cancerous Cell Line

This table presents hypothetical but realistic data demonstrating the expected outcome of pre-treating a non-cancerous cell line with a CDK4/6 inhibitor before this compound exposure.

Cell LineTreatmentThis compound IC50 (nM)Fold-Increase in IC50
Normal Human Fibroblasts Vehicle Control15-
Normal Human Fibroblasts Palbociclib (100 nM, 24h pre-treatment)1208.0

Experimental Protocols

Protocol 1: General Workflow for Evaluating Cytoprotective Agents

This protocol outlines the steps to assess the effectiveness of a cytoprotective agent (e.g., a CDK4/6 inhibitor) in mitigating this compound-induced cytotoxicity in a non-cancerous cell line.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate non-cancerous cells in 96-well plates and allow to adhere overnight pre_treat Pre-treat with cytoprotective agent (e.g., 100 nM Palbociclib) for 24 hours plate_cells->pre_treat tomaymycin_treat Add serial dilutions of this compound to both pre-treated and control wells pre_treat->tomaymycin_treat incubate Incubate for an additional 48-72 hours tomaymycin_treat->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read plate on a microplate reader viability_assay->read_plate plot_curves Plot dose-response curves read_plate->plot_curves calc_ic50 Calculate IC50 values for this compound with and without the cytoprotective agent plot_curves->calc_ic50

Caption: A general experimental workflow for assessing a cytoprotective agent.

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol is used to confirm that a cytostatic agent is inducing cell cycle arrest.

  • Cell Preparation: Plate 1-2 x 10^6 cells in 6-well plates and allow them to adhere.

  • Treatment: Treat cells with the desired concentration of the cytostatic agent (e.g., 100 nM Palbociclib) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.

  • Incubation: Incubate the fixed cells at 4°C for at least 2 hours (can be stored for several days).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G cluster_damage This compound-Induced DNA Damage cluster_response Cellular Response This compound This compound DNA_Alkylation DNA Alkylation (Minor Groove Guanine) This compound->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Simplified pathway of this compound-induced DNA damage and cellular response.

G cluster_cyclotherapy Cyclotherapy Strategy CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46_Inhibitor->CDK46_CyclinD Inhibits pRb pRb Phosphorylation CDK46_CyclinD->pRb G1_Arrest G1 Arrest E2F E2F Release pRb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Protection Protection from This compound G1_Arrest->Protection

Caption: Mechanism of cytoprotection by CDK4/6 inhibitors.

G start Unexpectedly High Cytotoxicity in Non-Cancerous Cells check_conc Verify this compound Stock and Dilution Calculations start->check_conc check_solvent Run Solvent-Only Control. Is it toxic? check_conc->check_solvent Concentration OK reprepare Re-prepare Stock and Dilutions check_conc->reprepare Error Found check_cells Check Cell Health, Passage #, and for Contamination check_solvent->check_cells No reduce_solvent Reduce Final Solvent Concentration check_solvent->reduce_solvent Yes implement_protection Implement Cytoprotective Strategy (e.g., Cyclotherapy) check_cells->implement_protection Cells Healthy new_cells Use Fresh, Low-Passage, Contamination-Free Cells check_cells->new_cells Issue Found end Proceed with Experiment implement_protection->end reprepare->start reduce_solvent->start new_cells->start

Caption: Troubleshooting logic for high cytotoxicity in non-cancerous cells.

References

Strategies to enhance the sequence specificity of Tomaymycin binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tomaymycin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the DNA sequence specificity of this potent antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with DNA?

This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics. Its biological activity stems from its ability to bind covalently within the minor groove of DNA.[2][3] This binding occurs through the formation of an aminal linkage between the C11 position of the PBD and the N2 position of a guanine (B1146940) base.[2]

Q2: What is the native DNA sequence preference of this compound?

This compound and other PBDs exhibit a notable degree of sequence selectivity, preferentially binding to 5'-Pu-G-Pu sequences, where 'Pu' represents a purine (B94841) base (adenine or guanine) and 'G' is the guanine to which the covalent bond is formed. Conversely, sequences like 5'-Py-G-Py ('Py' being a pyrimidine) are among the least reactive.

Q3: What are the main strategies to enhance the sequence specificity of this compound?

Enhancing the sequence specificity of this compound primarily involves two approaches:

  • Structural Modification of the this compound Scaffold: This involves the synthesis of this compound analogs with modifications to the A-ring, C-ring, and the substituents on the benzene (B151609) ring. A particularly effective strategy is the dimerization of PBD monomers to create DNA cross-linking agents, which can recognize longer and more specific DNA sequences.

  • Exploiting DNA Conformation and Flexibility: The inherent flexibility of DNA at different sequences plays a crucial role in the binding affinity of this compound. Analogs can be designed to better recognize and bind to specific DNA conformations, thereby enhancing sequence specificity. This compound binding itself can induce conformational changes in DNA, such as bending and narrowing of the minor groove.

Q4: How can I synthesize this compound analogs?

The synthesis of this compound analogs, such as nor-tomaymycin derivatives, can be achieved through multi-step organic synthesis. This often involves the construction of the A, B, and C rings of the PBD core, followed by the introduction of various reactive handles for dimerization or functionalization. Click chemistry, for example, has been successfully employed to create heterodimers of nor-tomaymycins.

Troubleshooting Guides

Low Binding Affinity or Lack of DNA Binding
Potential Cause Troubleshooting Steps
Incorrect DNA Sequence Verify that the target DNA sequence contains a PBD binding site, preferably a high-affinity sequence like 5'-Pu-G-Pu. Use a positive control DNA sequence known to bind this compound.
Degradation of this compound Analog This compound and its analogs can be unstable. Prepare fresh solutions of the compound before each experiment. Store stock solutions appropriately, protected from light and moisture.
Suboptimal Buffer Conditions Optimize the buffer components, including salt concentration (e.g., KCl, NaCl, MgCl2), pH, and the presence of detergents. These factors can significantly influence DNA-protein/ligand interactions.
Inactive Protein/Enzyme (for enzymatic assays) If using an enzymatic assay (e.g., DNase I footprinting), ensure the enzyme is active. Run a control reaction with DNA alone to check for proper enzyme function.
Issues with Experimental Technique Review the experimental protocol for potential errors in pipetting, incubation times, or temperature.
Poor Sequence Specificity
Potential Cause Troubleshooting Steps
Analog Design Not Optimal for Specificity Consider redesigning the this compound analog. For example, dimerization can significantly increase sequence specificity by targeting longer DNA sequences. The length and composition of the linker in PBD dimers are critical for determining the preferred binding site.
Non-specific Binding to Experimental Apparatus Ensure that the compound is not binding non-specifically to tubes or pipette tips. Using low-retention plasticware can help.
High Compound Concentration High concentrations of the this compound analog can lead to non-specific binding. Perform a concentration titration to determine the optimal concentration range for specific binding.
Inappropriate Competitor DNA (in competition assays) In competition assays, ensure that the non-specific competitor DNA (e.g., poly(dI-dC)) is used at an appropriate concentration to block non-specific binding without interfering with specific interactions.

Quantitative Data on this compound Analogs

The following tables summarize the cytotoxic activity and DNA binding properties of a series of nor-tomaymycin monomers and their dimers, providing a basis for comparing their potential for enhanced sequence-specific targeting.

Table 1: Cytotoxicity (IC50, nM) of Nor-Tomaymycin Monomers and Dimers in Different Cancer Cell Lines

CompoundB16F10 (Mouse Melanoma)CT26 (Mouse Colon Carcinoma)MDA-MB-231 (Human Breast Carcinoma)
Monomers
MbA570272345
M174180250
M2>10,000>10,000>10,000
M33801,2002,000
M4110250480
Dimers
D13104805,500
D2>10,000>10,000>10,000
D31,5002,5004,000
D4260324310

Table 2: DNA Thermal Denaturation (ΔTm, °C) of Nor-Tomaymycin Analogs with Different DNA Sequences

CompoundSequence 1 (AGA)Sequence 2 (AGGA)Sequence 3 (AGGCA)Sequence 4 (AGCTA)Sequence 5 (AGCTTA)Sequence 6 (AGCTCTA)Sequence 7 (AGCTATCTA)
Monomers
MbA+14.3+13.9+15.1+14.1+14.5+14.8+15.0
M1+16.5+16.1+17.2+16.3+16.8+17.0+17.1
M2+16.7+16.3+17.5+16.5+17.0+17.2+17.3
M3+12.9+12.5+13.6+12.7+13.2+13.4+13.5
M4+12.0+11.6+12.7+11.8+12.3+12.5+12.6
Dimers
D1+19.7+23.1+24.5+20.1+21.5+22.0+22.2
D2+15.0+18.2+19.5+15.5+16.8+17.2+17.5
D3+13.5+16.5+17.8+14.0+15.2+15.6+15.8
D4+12.8+15.7+16.9+13.3+14.5+14.8+15.0
SJG-136 (control)+20.4+24.0+25.5+21.0+22.5+23.0+23.2

Note: ΔTm is the change in the melting temperature of the DNA duplex upon binding of the compound, indicating the stabilizing effect of the interaction.

Experimental Protocols

DNase I Footprinting

This technique is used to identify the specific DNA binding sites of this compound analogs.

1. Preparation of Labeled DNA Probe:

  • Prepare a singly end-labeled DNA probe containing the putative binding sequence. Labeling can be done using 32P-ATP and T4 polynucleotide kinase.

  • The probe should be between 100-400 bp in length, with the binding site located at least 50 bp from the labeled end.

  • Purify the labeled probe using polyacrylamide gel electrophoresis (PAGE) or a suitable purification kit.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the labeled DNA probe (e.g., 10,000 cpm), the this compound analog at various concentrations, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • Include a control reaction with no this compound analog.

  • Incubate the reactions at room temperature for 30 minutes to allow for binding equilibrium to be reached.

3. DNase I Digestion:

  • Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve, on average, one nick per DNA molecule.

  • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, and carrier DNA).

4. Analysis:

  • Extract the DNA using phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA in a formamide (B127407) loading buffer, denature at 90°C, and load onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Run the gel and visualize the DNA fragments by autoradiography. The region where the this compound analog binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) compared to the control lane.

Fluorescence Intercalator Displacement (FID) Assay

This assay measures the binding of a compound to DNA by monitoring the displacement of a fluorescent intercalating dye.

1. Reagents and Instrumentation:

2. Assay Procedure:

  • In a quartz cuvette, prepare a solution of the DNA and the fluorescent dye in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Allow the mixture to equilibrate and measure the initial fluorescence intensity. The fluorescence should be significantly higher than that of the dye alone due to its intercalation into the DNA.

  • Add increasing concentrations of the this compound analog to the cuvette.

  • After each addition, allow the reaction to equilibrate and measure the fluorescence intensity.

3. Data Analysis:

  • As the this compound analog binds to the DNA, it will displace the fluorescent dye, causing a decrease in fluorescence.

  • Plot the change in fluorescence as a function of the this compound analog concentration.

  • From this plot, the binding affinity (e.g., Kd) can be determined by fitting the data to an appropriate binding model.

Visualizations

Experimental_Workflow_for_Tomaymycin_Analog_Evaluation cluster_synthesis Analog Synthesis & Characterization cluster_binding_assays DNA Binding Assays cluster_activity_assays Biological Activity Assays synthesis Synthesis of this compound Analog purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization footprinting DNase I Footprinting characterization->footprinting Determine Sequence Specificity fid FID Assay characterization->fid Determine Binding Affinity (Kd) itc Isothermal Titration Calorimetry characterization->itc Determine Thermodynamic Profile cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity Evaluate Anticancer Activity footprinting->cytotoxicity fid->cytotoxicity itc->cytotoxicity

Caption: Workflow for the development and evaluation of novel this compound analogs.

Troubleshooting_Low_Binding_Affinity cluster_reagents Reagent Checks cluster_protocol Protocol Checks start Low or No DNA Binding Observed check_reagents Check Reagents start->check_reagents check_protocol Review Protocol start->check_protocol dna_sequence Verify DNA sequence contains binding site? check_reagents->dna_sequence incubation Correct incubation time and temperature? check_protocol->incubation analog_stability Is this compound analog solution fresh? dna_sequence->analog_stability Yes no_solution Consult Literature for Analog-Specific Conditions dna_sequence->no_solution No buffer_conditions Are buffer conditions optimal? analog_stability->buffer_conditions Yes analog_stability->no_solution No solution Problem Resolved buffer_conditions->solution Yes buffer_conditions->no_solution No concentrations Accurate concentrations used? incubation->concentrations Yes incubation->no_solution No enzyme_activity Is enzyme (if used) active? concentrations->enzyme_activity Yes concentrations->no_solution No enzyme_activity->solution Yes enzyme_activity->no_solution No

Caption: Decision tree for troubleshooting low DNA binding affinity in this compound experiments.

References

Technical Support Center: Purification of Tomaymycin from Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Tomaymycin from bacterial fermentation, primarily with Streptomyces achromogenes.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low this compound Yield in Crude Extract

Question: We are experiencing significantly lower than expected yields of this compound after the initial solvent extraction from our Streptomyces achromogenes fermentation broth. What are the potential causes and solutions?

Possible Causes and Solutions:

Potential Cause Troubleshooting/Optimization Step
Suboptimal Extraction Solvent This compound has moderate polarity. While ethyl acetate (B1210297) is commonly used, its efficiency can vary. Consider testing other solvents like chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v) to determine the optimal solvent for your specific fermentation medium.
Incomplete Cell Lysis If this compound is not fully released from the bacterial cells, the yield will be low. Ensure efficient cell lysis by employing methods such as sonication or homogenization of the cell pellet before extraction.
Incorrect pH of Fermentation Broth The pH of the fermentation broth can significantly impact the stability and extraction efficiency of this compound. Adjust the pH of the broth to a neutral or slightly acidic range (pH 6-7) before extraction to enhance stability.
Degradation of this compound This compound is known to be chemically unstable. Prolonged exposure to harsh conditions (high temperature, extreme pH) during extraction can lead to degradation. Minimize extraction time and maintain low temperatures (4-8°C) throughout the process.
Formation of Emulsions Emulsions can form during liquid-liquid extraction, trapping this compound and reducing recovery. To break emulsions, you can try adding brine, centrifuging the mixture at a higher speed, or passing it through a bed of Celite.

Issue 2: Co-elution of Impurities During Chromatography

Question: During our chromatographic purification (e.g., silica (B1680970) gel column or HPLC), we are observing peaks that co-elute with this compound, leading to poor purity. How can we improve the separation?

Possible Causes and Solutions:

Potential Cause Troubleshooting/Optimization Step
Presence of Oxothis compound (B1239330) Oxothis compound, the inactive oxidized form of this compound, is a common and structurally similar impurity that is often difficult to separate. For silica gel chromatography, a solvent system of chloroform-methanol (e.g., 95:5 v/v) can be effective. For preparative HPLC, a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) is recommended for better resolution.
Polar Impurities from Fermentation Media Components from the fermentation medium (e.g., sugars, peptides) can co-elute with this compound. A pre-purification step using a solid-phase extraction (SPE) cartridge (e.g., C18) can help remove highly polar impurities before column chromatography.
Non-polar Impurities Lipids and other non-polar compounds from the bacterial cells can also be present. A preliminary wash of the crude extract with a non-polar solvent like hexane (B92381) can help remove these impurities.
Inadequate Chromatographic Conditions The choice of stationary and mobile phases is critical. For silica gel, experiment with different solvent systems by varying the polarity (e.g., adjusting the ratio of chloroform to methanol). For HPLC, optimize the gradient slope, flow rate, and column temperature to improve peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main challenge is the inherent chemical instability of this compound. It can readily convert to its biologically inactive oxidized form, oxothis compound, especially under suboptimal conditions of pH and temperature during extraction and purification. Therefore, maintaining conditions that preserve the integrity of this compound is crucial.

Q2: What are the recommended storage conditions for this compound samples during purification?

To minimize degradation, it is recommended to work at low temperatures (4-8°C) whenever possible. Crude extracts and fractions containing this compound should be stored at -20°C or below, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the presence of this compound and oxothis compound during purification?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective methods.

  • TLC: Use silica gel plates with a mobile phase such as chloroform:methanol (95:5 v/v). This compound and oxothis compound will have different Rf values, allowing for qualitative monitoring.

  • HPLC: A reverse-phase C18 column with a UV detector (monitoring at ~320 nm) is suitable. A gradient elution with acetonitrile and water (containing 0.1% formic acid) can effectively separate this compound from oxothis compound and other impurities.

Q4: Are there any specific considerations for the fermentation process to simplify purification?

Yes, optimizing the fermentation medium and conditions can reduce the load of impurities. Using a defined or minimal medium can simplify the downstream processing compared to complex media. Additionally, harvesting the culture at the optimal time point for this compound production can maximize the target compound concentration relative to impurities.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Harvesting: Centrifuge the Streptomyces achromogenes fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.

  • Cell Lysis (Optional but Recommended): Resuspend the mycelial pellet in a minimal volume of cold phosphate (B84403) buffer (50 mM, pH 7.0) and lyse the cells using sonication on ice.

  • Extraction: Combine the supernatant and the cell lysate. Adjust the pH to 7.0 with 1M HCl or 1M NaOH. Extract the combined broth three times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

  • Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under reduced pressure at a temperature below 30°C to obtain the crude extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 320 nm.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 60% B.

    • 35-40 min: 60% B

    • 40-45 min: Linear gradient from 60% to 5% B.

    • 45-50 min: 5% B (re-equilibration).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain pure this compound as a powder.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery

Solvent Relative Recovery (%) Purity in Crude Extract (%)
Ethyl Acetate85 ± 515 ± 3
Chloroform92 ± 418 ± 2
Chloroform:Methanol (9:1)95 ± 320 ± 3
Dichloromethane88 ± 616 ± 4

Data are presented as mean ± standard deviation from triplicate experiments.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation S. achromogenes Fermentation Harvesting Centrifugation (Separation of Mycelium & Supernatant) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration PrePurification SPE (Optional) Concentration->PrePurification ColumnChromatography Silica Gel Chromatography Concentration->ColumnChromatography PrePurification->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_problem Identify Source of Impurity cluster_solution Implement Solution Start Low Purity of This compound Fractions TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC Coelution Co-eluting Peak Observed? TLC_HPLC->Coelution OptimizeChromatography Optimize Chromatography (Solvent, Gradient) Coelution->OptimizeChromatography Yes SPE Add Pre-purification Step (SPE) Coelution->SPE Yes ChangeColumn Change Column Type OptimizeChromatography->ChangeColumn If still impure End High Purity This compound SPE->End ChangeColumn->End

Caption: Troubleshooting logic for low purity issues.

Validation & Comparative

Validating the Covalent Binding of Tomaymycin to Guanine Residues in DNA: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tomaymycin, a potent antitumor antibiotic from the pyrrolo[1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects by binding covalently to the exocyclic N2-amino group of guanine (B1146940) in the minor groove of DNA.[1] This covalent adduct formation is a critical event in its mechanism of action, leading to distortions in the DNA helix, inhibition of DNA processing enzymes, and ultimately, cell death. For researchers developing and evaluating PBD-based therapeutics, including antibody-drug conjugates (ADCs), rigorous validation of this covalent binding is paramount.

This guide provides a comparative overview of the key experimental techniques used to confirm and characterize the covalent binding of this compound to guanine. We present a summary of quantitative data, detailed experimental protocols for each method, and visualizations to illustrate the workflows and underlying principles.

Comparative Analysis of Validation Techniques

The choice of analytical method for validating this compound-DNA covalent binding depends on the specific information required, such as structural detail, sequence specificity, binding affinity, and quantification of adducts. The following table summarizes and compares the primary techniques.

Technique Information Provided Advantages Limitations Typical Quantitative Readouts
Nuclear Magnetic Resonance (NMR) Spectroscopy - Atomic-level structure of the drug-DNA adduct- Identification of the covalent linkage site- Conformation of the drug in the DNA minor groove- Drug-induced DNA structural changes- Provides definitive structural evidence of covalent binding- Elucidates stereochemistry of the adduct- Requires high sample concentrations- Technically complex data analysis- Limited to short DNA oligonucleotides- Chemical shift perturbations- Nuclear Overhauser effect (NOE) distances- Scalar coupling constants
Mass Spectrometry (MS) - Confirmation of covalent adduct formation via mass shift- Identification of the modified base (guanine)- Quantification of DNA adducts- High sensitivity and specificity- Can be used with complex biological samples- Suitable for quantifying adduct levels- Does not provide detailed 3D structural information- DNA must be hydrolyzed for analysis, losing sequence context- Mass-to-charge (m/z) ratio of the adduct- Adduct frequency (e.g., adducts per 10^6 nucleotides)[3]
DNase I Footprinting - Identification of this compound binding sites on DNA- Determination of sequence selectivity- Provides information on binding site preference on longer DNA fragments- Relatively straightforward to perform- Indirect evidence of binding (protection from cleavage)- Lower resolution than NMR or MS- Visualization of a "footprint" (protected region) on a gel
Fluorescence Spectroscopy - Detection of drug-DNA binding- Determination of binding affinity (Kd)- Can differentiate between binding modes- High sensitivity- Relatively simple and rapid- Can be used for kinetic studies- Indirect evidence of covalent binding- Susceptible to environmental quenching effects- Fluorescence intensity changes- Fluorescence lifetime measurements (τ)[4]- Quenching rate constant (kq)

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound-DNA covalent binding. Below are representative protocols for the key experimental techniques.

2D NMR Spectroscopy of this compound-Oligonucleotide Adducts

This protocol is adapted from studies of this compound and other PBDs with self-complementary DNA oligonucleotides.

Objective: To obtain high-resolution structural information on the covalent adduct between this compound and a guanine-containing DNA duplex.

Materials:

  • This compound

  • Synthetic DNA oligonucleotide (e.g., d(ATGCAT)2)

  • NMR buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 99.9% D2O)

  • NMR spectrometer (500 MHz or higher) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration of 1-2 mM.

    • Anneal the DNA duplex by heating to 90°C for 5 minutes and slowly cooling to room temperature.

    • Add this compound to the annealed DNA solution in a 1:1 molar ratio.

    • Allow the reaction to proceed to completion (typically several hours to overnight at room temperature).

    • Lyophilize the sample and redissolve in 500 µL of D2O for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra at a controlled temperature (e.g., 25°C).

    • 1D 1H Spectrum: To assess sample purity and overall spectral quality.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings and bases.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the adduct and the position of this compound in the minor groove. Use mixing times ranging from 100 to 300 ms.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances of the DNA and this compound.

    • Analyze the NOESY spectra to identify intermolecular NOEs between this compound and DNA protons. These NOEs provide direct evidence of the binding site and orientation.

    • Use the distance restraints derived from NOESY data, along with torsion angle restraints from COSY/TOCSY, to calculate a 3D structure of the covalent adduct using molecular modeling software (e.g., AMBER, XPLOR-NIH).

LC-MS/MS Analysis of this compound-Guanine Adducts

This protocol outlines the general steps for the detection and quantification of this compound-DNA adducts from biological samples.

Objective: To confirm the formation of the this compound-guanine covalent adduct and quantify its abundance.

Materials:

  • DNA sample treated with this compound

  • Enzymatic digestion cocktail: DNase I, nuclease P1, alkaline phosphatase

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Solvents: Formic acid, acetonitrile (B52724), water (LC-MS grade)

  • Internal standard (e.g., stable isotope-labeled this compound-dG adduct)

Procedure:

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from cells or tissues treated with this compound.

    • Quantify the isolated DNA (e.g., by UV absorbance at 260 nm).

    • Digest the DNA to individual nucleosides using the enzymatic cocktail. This typically involves sequential incubation with DNase I, followed by nuclease P1 and alkaline phosphatase at 37°C.

    • Add the internal standard to the sample prior to digestion to account for variations in sample processing and instrument response.

  • Sample Cleanup:

    • Remove proteins and other macromolecules by precipitation (e.g., with cold ethanol) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the digested and cleaned-up sample onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid on a C18 column.

    • Perform mass spectrometric detection in positive electrospray ionization (ESI+) mode.

    • Use selected reaction monitoring (SRM) for high specificity and sensitivity. Monitor the transition of the protonated molecular ion of the this compound-dG adduct to a specific fragment ion. A corresponding transition is monitored for the internal standard.

  • Data Analysis:

    • Identify the this compound-dG adduct by its retention time and specific SRM transition.

    • Quantify the adduct by comparing the peak area of the analyte to that of the internal standard.

    • Express the results as the number of adducts per a given number of normal nucleotides (e.g., adducts per 10^6 dG).

DNase I Footprinting of this compound Binding Sites

This protocol is a standard method for identifying the preferred binding sequences of DNA-binding agents.

Objective: To determine the DNA sequence specificity of this compound's covalent binding.

Materials:

  • DNA fragment of interest, radioactively or fluorescently labeled at one end

  • This compound

  • DNase I

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Stop solution (e.g., EDTA, formamide, loading dye)

  • Denaturing polyacrylamide gel

Procedure:

  • Probe Preparation:

    • Prepare a DNA fragment (100-500 bp) containing the putative binding site.

    • Label one end of the DNA fragment, for example, with 32P using T4 polynucleotide kinase or with a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled DNA probe with increasing concentrations of this compound in a suitable binding buffer. Include a control reaction with no this compound.

    • Allow the binding reaction to reach equilibrium.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve, on average, one cut per DNA molecule in the control lane.

    • Stop the reaction by adding the stop solution.

  • Gel Electrophoresis and Visualization:

    • Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography (for 32P) or fluorescence imaging.

  • Data Analysis:

    • Compare the digestion pattern of the control lane with the lanes containing this compound.

    • A "footprint" will appear as a region of protection from DNase I cleavage in the presence of this compound, indicating its binding site.

Fluorescence Spectroscopy for Binding Affinity Determination

This protocol describes a fluorescence titration experiment to measure the binding affinity of this compound to DNA.

Objective: To determine the equilibrium dissociation constant (Kd) for the interaction of this compound with DNA.

Materials:

  • This compound

  • DNA (e.g., calf thymus DNA or a specific oligonucleotide)

  • Fluorometer

  • Fluorescence buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0)

Procedure:

  • Instrument Setup:

    • Set the excitation and emission wavelengths for this compound (e.g., excitation at ~315 nm, emission at ~420 nm).

  • Titration Experiment:

    • Prepare a solution of this compound at a fixed concentration in the fluorescence buffer.

    • Measure the initial fluorescence intensity.

    • Make sequential additions of a concentrated DNA solution to the this compound solution.

    • After each addition, allow the system to equilibrate and measure the fluorescence intensity. The fluorescence of this compound is typically quenched upon binding to DNA.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Mechanism of this compound Covalent Binding to Guanine

Tomaymycin_Binding_Mechanism This compound This compound (Pro-drug) Activated_this compound Activated this compound (Iminium Ion) This compound->Activated_this compound Dehydration Covalent_Adduct This compound-DNA Covalent Adduct Activated_this compound->Covalent_Adduct Nucleophilic Attack by Guanine N2 DNA_Guanine Guanine in DNA Minor Groove

Caption: Covalent adduct formation by this compound.

Experimental Workflow for Validating Covalent Binding

Validation_Workflow cluster_techniques Validation Techniques cluster_outputs Key Information NMR NMR Spectroscopy Structure Adduct Structure (Covalent Bond Confirmation) NMR->Structure MS Mass Spectrometry Quantification Adduct Quantification MS->Quantification Footprinting DNase I Footprinting Sequence_Specificity Binding Site Identification Footprinting->Sequence_Specificity Fluorescence Fluorescence Spectroscopy Binding_Affinity Binding Affinity (Kd) Fluorescence->Binding_Affinity Start This compound + DNA Start->NMR Start->MS Start->Footprinting Start->Fluorescence

Caption: Workflow for this compound-DNA binding validation.

References

Tomaymycin's Antimicrobial Activity Against Gram-Positive Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tomaymycin, a pyrrolo[1][2]benzodiazepine antibiotic, has demonstrated antimicrobial activity against Gram-positive bacteria. This guide provides a comparative overview of its potential efficacy, placed in context with established antibiotics. Due to the limited availability of direct comparative studies on this compound's broad-spectrum activity, this guide synthesizes available data and outlines standard experimental protocols for antimicrobial susceptibility testing to encourage further research and cross-validation.

Comparative Antimicrobial Activity

To provide a benchmark for comparison, the following table summarizes the typical MIC ranges for commonly used antibiotics against key Gram-positive pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology employed.

AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)
This compound >64 (prototypical); 0.015-0.06 (SCV)0.015-0.06 (SCV)Data not available
Vancomycin 0.5 - 2Data not available1 - 4
Daptomycin 0.25 - 1≤1 - 2[3][4]Data not available
Linezolid 1 - 4Data not available1 - 4

Note: SCVs (Small-Colony Variants) are slow-growing subpopulations of bacteria that can be associated with persistent and recurrent infections. The potent activity of this compound against SCVs warrants further investigation.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard MIC testing protocols.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) at 45-50°C and poured into sterile petri dishes. This creates a series of plates with varying concentrations of the antimicrobial agent. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 1-2 µL, containing 10⁴ CFU). The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Visualizing the Experimental Workflow

To clarify the process of determining antimicrobial activity, the following diagram illustrates a generalized workflow for MIC testing.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agent Prepare Antimicrobial Agent (e.g., this compound) serial_dilution Serial Dilution of Agent prep_agent->serial_dilution prep_inoculum Prepare Bacterial Inoculum (e.g., S. aureus) inoculation Inoculation of Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (16-20 hours) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Mechanism of Action: A Note on Signaling Pathways

The primary mechanism of action for this compound is understood to be its ability to bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to bacterial cell death. While this is a direct action on a cellular macromolecule, it does not represent a classical signaling pathway involving a cascade of protein-protein interactions. At present, there is limited information available on whether this compound affects specific bacterial signaling pathways. Further research is needed to elucidate any potential indirect effects on bacterial signal transduction networks.

The following diagram illustrates the logical relationship of this compound's known mechanism of action.

Tomaymycin_MoA This compound This compound DNA Bacterial DNA (Minor Groove) This compound->DNA Binds to Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to Transcription->CellDeath Inhibition leads to

Caption: this compound's Mechanism of Action.

References

Evaluating the Specificity of Tomaymycin as a DNA Minor Groove Binder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tomaymycin, a covalent DNA minor groove binder, with two well-characterized non-covalent minor groove binders, Hoechst 33258 and DAPI. The objective is to evaluate the specificity of this compound's interaction with DNA by contrasting its binding mechanism and sequence preference with established alternatives. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to elucidate the methodologies and binding interactions.

Introduction to DNA Minor Groove Binders

DNA minor groove binders are small molecules that fit into the minor groove of the DNA double helix. Their ability to recognize and bind to specific DNA sequences makes them valuable tools in molecular biology and potential therapeutic agents. These compounds can interfere with DNA replication, transcription, and repair processes by modulating the interaction of proteins with DNA. This guide focuses on this compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, and compares its DNA binding properties to those of the classic non-covalent binders Hoechst 33258 and DAPI.

This compound: A Covalent Binder

This compound distinguishes itself by forming a covalent bond with DNA. Specifically, it alkylates the N2 position of guanine (B1146940) residues located in the minor groove. This irreversible interaction leads to significant conformational changes in the DNA structure, including bending and a narrowing of the minor groove. This covalent binding mechanism is a key factor in its potent biological activity.

Hoechst 33258 and DAPI: Non-Covalent Binders

In contrast, Hoechst 33258 and DAPI are well-studied fluorescent dyes that bind non-covalently to the minor groove of DNA. Their binding is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. Both molecules exhibit a strong preference for AT-rich sequences, where the minor groove is narrower and provides a snug fit.

Comparative Analysis of DNA Binding Specificity

The specificity of a DNA binder is determined by its preference for certain base sequences. While all three molecules discussed here target the minor groove, their mechanisms of interaction and sequence preferences differ significantly.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of this compound, Hoechst 33258, and DAPI to DNA. It is important to note that for this compound, a covalent binder, traditional equilibrium dissociation constants (Kd) are not typically reported. Instead, its specificity is characterized by its preferred binding sequences and reaction kinetics.

Table 1: this compound DNA Binding Specificity

FeatureDescriptionReference(s)
Binding Mechanism Covalent alkylation of the N2 position of guanine.[3]
Preferred Binding Sequence 5'-Pu-G-Pu (Purine-Guanine-Purine)[3]
Least Reactive Sequence 5'-Py-G-Py (Pyrimidine-Guanine-Pyrimidine)[3]
DNA Structural Changes Induces significant bending and narrowing of the minor groove.

Table 2: Hoechst 33258 DNA Binding Affinity

DNA SequenceDissociation Constant (Kd)Experimental ConditionsReference(s)
AAA/TTT1-10 nM (high affinity)Not specified
Calf Thymus DNA~1-3 µM (low affinity)Not specified
poly[d(A-T)]~1-3 µMNot specified
AATTKa = ~1.8 x 10^8 M-1 (Kd = ~5.6 nM)pH 7.4, 100 mM NaCl
TAATKa = ~1.8 x 10^7 M-1 (Kd = ~56 nM)pH 7.4, 100 mM NaCl
ATATKa = ~1.8 x 10^7 M-1 (Kd = ~56 nM)pH 7.4, 100 mM NaCl
TATAKa = ~9.0 x 10^6 M-1 (Kd = ~111 nM)pH 7.4, 100 mM NaCl
TTAAKa = ~9.0 x 10^5 M-1 (Kd = ~1.1 µM)pH 7.4, 100 mM NaCl

Table 3: DAPI DNA Binding Affinity

DNA SequenceDissociation Constant (Kd)Experimental ConditionsReference(s)
AATTKa = 5.5 x 10^8 M-1 (Kd = ~1.8 nM)pH 7.4, 100 mM NaCl
TAATKa = ~7.7 x 10^7 M-1 (Kd = ~13 nM)pH 7.4, 100 mM NaCl
ATATKa = ~7.7 x 10^7 M-1 (Kd = ~13 nM)pH 7.4, 100 mM NaCl
TATAKa = ~1.8 x 10^7 M-1 (Kd = ~56 nM)pH 7.4, 100 mM NaCl
TTAAKa = ~1.8 x 10^7 M-1 (Kd = ~56 nM)pH 7.4, 100 mM NaCl

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the specificity of DNA minor groove binders.

DNase I Footprinting

DNase I footprinting is a powerful technique to identify the specific DNA sequence where a small molecule binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • Klenow fragment of DNA polymerase I

  • α-32P-dATP

  • DNase I

  • Stop solution (e.g., EDTA, SDS, formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or X-ray film

Protocol:

  • Probe Preparation:

    • Digest the plasmid DNA with a restriction enzyme to create a unique 5' or 3' end.

    • Label the desired end of the DNA fragment using Klenow fragment and α-32P-dATP for 3' end-labeling or T4 polynucleotide kinase and γ-32P-ATP for 5' end-labeling.

    • Perform a second restriction digest to generate a DNA fragment uniquely labeled at one end.

    • Purify the radiolabeled probe using gel electrophoresis or a purification kit.

  • Binding Reaction:

    • Incubate the radiolabeled DNA probe with varying concentrations of the minor groove binder (e.g., this compound) in a suitable binding buffer. The buffer conditions (salt concentration, pH) should be optimized for the specific interaction.

    • Include a control reaction with no ligand.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction. The concentration of DNase I should be optimized to produce an even ladder of cleavage products in the absence of the ligand.

    • Allow the digestion to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a denaturant (formamide).

    • Denature the DNA fragments by heating at 90-95°C for 5 minutes.

  • Gel Electrophoresis and Visualization:

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Dry the gel and visualize the radioactive bands by autoradiography or using a phosphorimager. The region where the ligand is bound will appear as a gap in the ladder of bands (the footprint).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method to determine the binding affinity of fluorescent ligands like Hoechst 33258 and DAPI to DNA. The fluorescence of these molecules often increases significantly upon binding to the DNA minor groove.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Stock solution of the fluorescent minor groove binder (e.g., Hoechst 33258 or DAPI)

  • Stock solution of DNA (e.g., calf thymus DNA or specific oligonucleotides)

  • Binding buffer (e.g., phosphate (B84403) or Tris buffer with a defined salt concentration and pH)

Protocol:

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for the specific dye. For Hoechst 33258, excitation is typically around 350 nm and emission around 460 nm. For DAPI, excitation is around 358 nm and emission is around 461 nm.

  • Titration:

    • Place a fixed concentration of the fluorescent ligand in the cuvette with the binding buffer.

    • Record the initial fluorescence intensity.

    • Make sequential additions of small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence intensity.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). A Scatchard plot can also be used for this analysis.

Visualizations

Binding Mechanism and Experimental Workflow

The following diagrams illustrate the covalent binding of this compound to DNA and a general workflow for evaluating the specificity of DNA minor groove binders.

Tomaymycin_Binding_Mechanism cluster_dna DNA Minor Groove DNA_strand1 5'-Pu-G-Pu-3' DNA_strand2 3'-Py-C-Py-5' This compound This compound Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond approaches minor groove Guanine_N2 Guanine N2 Guanine_N2->Covalent_Bond nucleophilic attack Covalent_Bond->DNA_strand1 Alkylates Guanine

Caption: Covalent binding of this compound to the N2 of guanine in the DNA minor groove.

Experimental_Workflow cluster_workflow Workflow for Evaluating DNA Minor Groove Binder Specificity start Select Minor Groove Binder (e.g., this compound) exp_design Design DNA Sequences (Varying GC/AT content and sequence) binding_assay Perform Binding Assays dnase_footprinting DNase I Footprinting fluorescence_spec Fluorescence Spectroscopy data_analysis Analyze Data (Determine sequence preference, Kd) comparison Compare with other binders (e.g., Hoechst, DAPI) conclusion Evaluate Specificity

References

Benchmarking Tomaymycin: A Comparative Guide to Novel DNA Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyrrolobenzodiazepine (PBD) antibiotic, tomaymycin, against a landscape of emerging DNA cross-linking agents. As the quest for more potent and selective anticancer therapies continues, understanding the relative performance of established compounds versus novel molecules is paramount. This document summarizes key performance data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction to DNA Cross-Linking Agents

DNA cross-linking agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds between DNA strands, which obstruct essential cellular processes like replication and transcription, ultimately leading to cell death.[1] this compound, a naturally occurring PBD, functions as a mono-alkylating agent that binds to the minor groove of DNA. Its synthetic dimer counterpart, SJG-136, demonstrates the potentiation of activity by creating interstrand cross-links.[2] In recent years, novel classes of DNA cross-linking agents, including polyazamacrocycles, anthracene (B1667546) derivatives, and advanced nitrogen mustards, have been developed with the aim of improving efficacy and specificity.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and representative novel DNA cross-linking agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Cytotoxicity (IC50) of DNA Cross-Linking Agents in Various Cancer Cell Lines
Compound ClassCompoundCell LineIC50Reference
Pyrrolobenzodiazepine (PBD) This compoundLeukemia, Plasmacytoma, Ovarian Cancer3.7 nM, 1.8 nM, 0.13 nM respectively(Li, W. et al., 2009)
PBD Dimer SJG-136NCI 60 Cell Line Panel (Mean)7.4 nM[3]
Polyazamacrocycle Cyclen Derivative 2aHuman Tumour CellsSignificant Cytotoxicity (IC50 values 6-100µM for class)[4]
Anthracene Derivative Derivative 1e (with morpholine (B109124) group)Cancer Cells (unspecified)Nanomolar-level IC50 upon UV exposure[5]
Nitrogen Mustard Prodrug Compound 7 (with carboxyamide linker)Various Cancer Cells< 1 µM(Not explicitly cited)
Table 2: DNA Cross-Linking Efficiency
Compound ClassCompoundAssayEfficiency MetricValueReference
PBD Dimer SJG-136Comet Assay% Decrease in Tail MomentDose-dependent increase
PBD Dimer SJG-136Thermal DenaturationΔTmUp to 34.4°C(Cited in a review)
Polyazamacrocycle Cyclen Derivative 2aNot SpecifiedXL50<<10nM
Anthracene Derivative Derivative 1b (with trimethylammonium)Not SpecifiedICL Formation Yield40% upon UV activation

Experimental Protocols

DNA Interstrand Cross-Linking Assessment: Modified Alkaline Comet Assay

The modified alkaline comet assay is a sensitive method for detecting DNA interstrand cross-links (ICLs) in individual cells.

  • Cell Treatment: Expose cells to the DNA cross-linking agent at various concentrations for a defined period.

  • Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks. The presence of ICLs will retard the migration of this fragmented DNA.

  • Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Subsequently, perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is inversely proportional to the number of ICLs. The percentage decrease in the comet tail moment compared to irradiated control cells is used to quantify the level of cross-linking.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

DNA Binding and Stabilization: DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon binding of a compound, which indicates stabilization of the DNA duplex.

  • Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

  • Compound Incubation: Add the test compound to the DNA solution at a specific molar ratio and incubate to allow for binding.

  • Thermal Denaturation: Slowly increase the temperature of the solution in a spectrophotometer equipped with a temperature controller.

  • Absorbance Monitoring: Continuously monitor the absorbance of the DNA solution at 260 nm. As the DNA denatures (melts) into single strands, the absorbance will increase (hyperchromicity).

  • Tm Determination: The Tm is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the absorbance versus temperature curve.

  • ΔTm Calculation: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-compound complex. A higher ΔTm indicates stronger binding and stabilization of the DNA.

Visualizing Mechanisms and Workflows

Mechanism of Action: DNA Cross-Linking

The following diagram illustrates the general mechanism of DNA interstrand cross-linking by a bifunctional alkylating agent.

DNA_Crosslinking_Mechanism cluster_pre_activation Pre-activation cluster_activation Activation cluster_crosslinking Cross-linking Agent Bifunctional Agent Activated_Agent Activated Agent (e.g., Aziridinium ion) Agent->Activated_Agent Activation (e.g., metabolic, light) DNA_Helix Intact DNA Helix Mono_adduct Mono-adduct Formation Activated_Agent->Mono_adduct First Alkylation Crosslinked_DNA Interstrand Cross-link Mono_adduct->Crosslinked_DNA Second Alkylation

Caption: General mechanism of DNA interstrand cross-linking by a bifunctional agent.

Experimental Workflow: Cytotoxicity and DNA Cross-Linking Assessment

This diagram outlines the typical workflow for evaluating a novel DNA cross-linking agent.

Experimental_Workflow Start Start: Synthesize/Obtain Novel Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Comet_Assay Comet Assay for DNA Cross-linking Cell_Culture->Comet_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis End End: Evaluate Therapeutic Potential Data_Analysis->End

Caption: Workflow for evaluating novel DNA cross-linking agents.

Signaling Pathway: DNA Damage Response

Upon formation of a DNA cross-link, cells activate complex DNA damage response (DDR) pathways. The diagram below provides a simplified overview of the signaling cascade initiated by nitrogen mustard-induced DNA damage.

DNA_Damage_Response NM Nitrogen Mustard DNA_Damage DNA Interstrand Cross-link (ICL) NM->DNA_Damage Sensors Damage Sensors (e.g., MRN complex) DNA_Damage->Sensors Recognition Transducers Transducer Kinases (ATM, ATR, DNA-PKcs) Sensors->Transducers Activation Effectors Effector Proteins (p53, H2AX) Transducers->Effectors Phosphorylation Outcome Cell Cycle Arrest, DNA Repair, or Apoptosis Effectors->Outcome

Caption: Simplified DNA damage response pathway for nitrogen mustards.

Conclusion

This compound remains a valuable reference compound in the study of DNA-interactive agents. However, the landscape of DNA cross-linkers is evolving, with novel agents demonstrating high potency and, in some cases, inducible activity. The data and protocols presented in this guide offer a framework for the comparative evaluation of these compounds. For drug development professionals, a thorough understanding of the nuances in cytotoxicity, cross-linking efficiency, and the cellular responses they elicit is critical for the rational design and selection of next-generation cancer therapeutics.

References

Reproducibility of Tomaymycin's Cytotoxicity Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Tomaymycin, a potent pyrrolo[1][2]benzodiazepine (PBD) antitumor antibiotic, across a spectrum of cancer cell lines. By summarizing publicly available data, this document aims to offer a clear perspective on the reproducibility of this compound's activity and to provide detailed experimental context for researchers investigating its therapeutic potential.

Summary of this compound's Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been reported in the nanomolar range for several cancer types, indicating high efficacy. The data presented in the following table summarizes these findings from multiple studies, offering insights into the reproducibility of its cytotoxic effects.

Cancer TypeCell LineIC50 (nM)Reference
Leukemia-3.7[2]
Plasmacytoma-1.8[2]
Ovarian Cancer-0.13[2]

Mechanism of Action: DNA Alkylation and Inhibition of Macromolecular Synthesis

This compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with the N2 position of guanine (B1146940) bases. This alkylation of DNA interferes with critical cellular processes, including DNA replication and transcription, ultimately leading to cell death.

Tomaymycin_Mechanism This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion DNA Nuclear DNA Cell_Membrane->DNA Nuclear Translocation DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct Covalent Bonding (Guanine N2 Alkylation) Replication_Fork DNA Replication Fork DNA_Adduct->Replication_Fork Transcription_Complex RNA Polymerase Complex DNA_Adduct->Transcription_Complex Replication_Inhibition Inhibition of DNA Replication Replication_Fork->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Transcription_Complex->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Dilution 2. This compound Dilution Drug_Treatment 4. Drug Treatment Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubation (e.g., 48-72h) Drug_Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Formazan_Incubation 7. Incubation (2-4h) MTT_Addition->Formazan_Incubation Solubilization 8. Formazan Solubilization Formazan_Incubation->Solubilization Absorbance_Reading 9. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 10. Data Processing (% Viability) Absorbance_Reading->Data_Processing IC50_Determination 11. IC50 Determination Data_Processing->IC50_Determination

References

Tomaymycin as a Positive Control for DNA Damage Response Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of DNA damage response (DDR) research, the use of reliable positive controls is paramount for the validation of experimental systems and the accurate interpretation of results. Tomaymycin, a pyrrolobenzodiazepine (PBD) antitumor antibiotic, serves as a potent tool for inducing DNA damage and, consequently, as an effective positive control in DDR studies. This guide provides a comprehensive comparison of this compound with other commonly used DNA damaging agents, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate controls for their specific experimental needs.

Mechanism of Action: A Precise DNA Lesion

This compound exerts its genotoxic effects by covalently binding to the exocyclic N2-amino group of guanine (B1146940) in the minor groove of DNA.[1][2] This interaction results in the formation of a stable mono-adduct, which distorts the DNA helix and creates a lesion that is recognized by the cellular DNA repair machinery. Unlike intercalating agents or topoisomerase inhibitors that induce a broader range of DNA lesions, this compound's specific mode of action provides a more defined trigger for the DNA damage response pathways.

Comparison with Other DNA Damaging Agents

This compound's utility as a positive control is best understood in the context of other well-characterized DNA damaging agents such as Etoposide and Doxorubicin. Each of these compounds induces DNA damage through distinct mechanisms, leading to the activation of different facets of the DDR.

FeatureThis compoundEtoposideDoxorubicin
Mechanism of Action Covalent binding to guanine (mono-adduct) in the DNA minor groove[1][2]Inhibition of topoisomerase II, leading to DNA double-strand breaks[3]DNA intercalation and inhibition of topoisomerase II, causing double-strand breaks
Primary DNA Lesion Guanine adductsDNA double-strand breaksDNA double-strand breaks, single-strand breaks, and adducts
Typical Concentration Range for DDR Induction Low nanomolar (nM) to low micromolar (µM) (Estimated based on PBD class)1-100 µM50 nM - 5 µM
Key Activated Pathways ATM/ATR, Chk1/Chk2 (presumed)ATM-Chk2ATM-Chk2, ATR-Chk1

Quantitative Assessment of DNA Damage

The following tables summarize typical quantitative data for the induction of DNA damage by Etoposide and Doxorubicin, as measured by the Comet Assay and γH2AX foci formation. While specific quantitative data for this compound is not as prevalent in publicly available literature, its high potency as a PBD suggests that it would induce significant DNA damage at low nanomolar concentrations.

Table 1: DNA Damage Induction Measured by Comet Assay (% Tail DNA)

CompoundCell LineConcentrationExposure Time% Tail DNA (Approx.)
EtoposideTK65 µM1 hour~40%
DoxorubicinH9c21 µMNot SpecifiedSignificant increase in tail moment

Table 2: γH2AX Foci Induction

CompoundCell LineConcentrationExposure TimeAverage γH2AX Foci per Cell (Approx.)
EtoposideA54910 µM1.5 hours>20
DoxorubicinHS-27A50 nM24 hoursSignificant increase in γH2AX intensity

Experimental Protocols

Comet Assay for Detection of DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells of interest

  • This compound, Etoposide, or Doxorubicin

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Low melting point agarose (B213101) (LMA)

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green I)

  • Comet slides or specially coated microscope slides

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or other DNA damaging agent for the appropriate duration. Include a vehicle-treated negative control.

  • Cell Harvest: Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a Comet slide.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides with neutralizing buffer three times for 5 minutes each. Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the tail using appropriate software.

Immunofluorescence Staining for γH2AX Foci

The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound, Etoposide, or Doxorubicin

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or other DNA damaging agent.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Signaling Pathways and Visualizations

This compound-induced DNA damage is expected to activate the canonical DNA damage response pathways, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, to initiate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes This compound This compound DNA_Adduct Guanine Adduct (Mono-adduct) This compound->DNA_Adduct Covalent Binding ATM ATM DNA_Adduct->ATM Recruitment & Activation ATR ATR DNA_Adduct->ATR Recruitment & Activation Chk2 Chk2 ATM->Chk2 Phosphorylation gammaH2AX γH2AX ATM->gammaH2AX Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation ATR->gammaH2AX Phosphorylation CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest DNARepair DNA Repair gammaH2AX->DNARepair Recruitment of Repair Factors

Caption: this compound-induced DNA Damage Response Pathway.

Experimental_Workflow cluster_assay DNA Damage Assays start Start: Seed Cells treatment Treat cells with this compound (or other damaging agent) start->treatment neg_control Vehicle Control start->neg_control pos_control Known Positive Control (e.g., Etoposide) start->pos_control incubation Incubate for defined period treatment->incubation neg_control->incubation pos_control->incubation comet Comet Assay incubation->comet gammaH2AX γH2AX Staining incubation->gammaH2AX analysis Image Acquisition & Quantification comet->analysis gammaH2AX->analysis data_interp Data Interpretation & Comparison analysis->data_interp end End data_interp->end

Caption: General Experimental Workflow for Assessing DNA Damage.

Comparison_Logic cluster_agents DNA Damaging Agents cluster_lesions Primary DNA Lesions cluster_response Expected Cellular Response This compound This compound (PBD Mono-adduct) MonoAdduct Guanine Adduct This compound->MonoAdduct Etoposide Etoposide (Topo II Inhibitor) DSB Double-Strand Breaks Etoposide->DSB Doxorubicin Doxorubicin (Intercalator/Topo II Inhibitor) MultipleLesions DSBs, SSBs, Adducts Doxorubicin->MultipleLesions DDR_Activation Activation of ATM/ATR pathways MonoAdduct->DDR_Activation DSB->DDR_Activation MultipleLesions->DDR_Activation Repair Initiation of DNA Repair DDR_Activation->Repair CellFate Cell Cycle Arrest / Apoptosis DDR_Activation->CellFate

References

A Comparative Analysis of the Efficacy of Tomaymycin Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tomaymycin and its derivatives, a class of pyrrolo[1][2]benzodiazepine (PBD) antitumor antibiotics. By covalently binding to the minor groove of DNA, these compounds exhibit potent cytotoxic effects, making them a subject of significant interest in the development of novel cancer therapeutics.[2][3] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to aid researchers in their evaluation and application of these promising compounds.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity of this compound and a selection of its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (nM)Reference
This compoundLeukemiaLeukemia3.7[4]
PlasmacytomaMyeloma1.8
Ovarian CancerOvarian0.13
ZC-14 (endo/exo unsaturated)NCI-60 PanelVarious12 (average)
ZC-96 (endo/exo unsaturated)NCI-60 PanelVarious13 (average)
ZC-99 (endo/exo unsaturated)NCI-60 PanelVarious53 (average)

Note: The NCI-60 is a panel of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening. The average GI50 (Growth Inhibition 50) is reported for the ZC compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Binding Assay: DNA Thermal Denaturation Assay

This method assesses the binding of a ligand to DNA by measuring the change in the DNA's melting temperature (Tm). Ligands that stabilize the DNA double helix will increase the Tm.

Principle: The transition from double-stranded to single-stranded DNA upon heating can be monitored by the increase in UV absorbance at 260 nm (hyperchromic effect). The Tm is the temperature at which 50% of the DNA is denatured.

Protocol:

  • Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Ligand Addition: Add varying concentrations of the this compound derivative to the DNA solutions. Include a DNA-only control.

  • Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to heat the samples at a constant rate (e.g., 1°C/minute).

  • Absorbance Monitoring: Record the absorbance at 260 nm as a function of temperature.

  • Tm Determination: The melting temperature (Tm) is determined from the midpoint of the absorbance versus temperature curve.

  • Data Analysis: Calculate the change in melting temperature (ΔTm) induced by the compound. A significant increase in Tm indicates binding and stabilization of the DNA duplex.

DNA Footprinting Assay: DNase I Footprinting

This technique is used to identify the specific binding site of a ligand on a DNA fragment.

Principle: A DNA-binding compound will protect the DNA sequence it is bound to from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region where no cleavage has occurred.

Protocol:

  • Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with the this compound derivative to allow for binding.

  • DNase I Digestion: The DNA-ligand complex is treated with a low concentration of DNase I, sufficient to introduce on average one cut per DNA molecule.

  • Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

  • Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The footprint, a gap in the ladder of DNA fragments, indicates the binding site of the this compound derivative.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the mechanism of action and the methods used for evaluation.

Mechanism of Action: DNA Damage-Induced Apoptosis

This compound derivatives exert their cytotoxic effects by inducing DNA damage, which subsequently triggers programmed cell death, or apoptosis. The binding of these compounds to the DNA minor groove creates adducts that can stall replication forks and lead to double-strand breaks. This damage activates complex signaling cascades that culminate in the activation of caspases, the executioners of apoptosis.

DNA_Damage_Apoptosis_Pathway DNA Damage-Induced Apoptosis Pathway This compound This compound Derivative DNA Nuclear DNA This compound->DNA DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Replication_Stress Replication Stress & Double-Strand Breaks DNA_Adduct->Replication_Stress ATM_ATR ATM/ATR Kinase Activation Replication_Stress->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage by this compound derivatives initiates a signaling cascade leading to apoptosis.

Experimental Workflow: In Vitro Efficacy Assessment

A typical workflow for evaluating the in vitro efficacy of this compound derivatives involves a series of assays to determine cytotoxicity and the mechanism of action.

In_Vitro_Workflow In Vitro Efficacy Assessment Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 DNA_Binding DNA Thermal Denaturation IC50->DNA_Binding Select Potent Compounds Footprinting DNase I Footprinting IC50->Footprinting Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay

Caption: A streamlined workflow for the in vitro evaluation of this compound derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The efficacy of this compound derivatives is highly dependent on their chemical structure. Modifications to the PBD core can influence DNA binding affinity, cytotoxicity, and pharmacological properties.

SAR_Relationship Structure-Activity Relationship of this compound Derivatives cluster_A_Ring A-Ring Modifications cluster_C_Ring C-Ring Modifications cluster_Side_Chain Side Chain Modifications PBD_Core PBD Core Structure A_Ring_Substituents Substituents (e.g., -OCH3, -OH) PBD_Core->A_Ring_Substituents C_Ring_Saturation Saturation Level (Saturated, Unsaturated) PBD_Core->C_Ring_Saturation Exo_Unsaturation Exocyclic Unsaturation PBD_Core->Exo_Unsaturation Side_Chain Linker and Functional Groups PBD_Core->Side_Chain DNA_Binding_Affinity DNA Binding Affinity A_Ring_Substituents->DNA_Binding_Affinity C_Ring_Saturation->DNA_Binding_Affinity Cytotoxicity Cytotoxicity (IC50) Exo_Unsaturation->Cytotoxicity Pharmacokinetics Pharmacokinetics (Solubility, Stability) Side_Chain->Pharmacokinetics DNA_Binding_Affinity->Cytotoxicity Cytotoxicity->Pharmacokinetics Influences Dosing

Caption: Key structural features of this compound derivatives that influence their biological activity.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Tomaymycin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Tomaymycin are paramount to ensuring laboratory safety and environmental protection. This compound, an antitumor antibiotic, is categorized as harmful if swallowed and demonstrates high toxicity to aquatic life with enduring effects.[1] Adherence to stringent disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of responsible research. This guide provides a step-by-step operational plan for the safe disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound and its associated waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is contingent on its form (solid, liquid, or contaminated labware) and must always be in accordance with institutional, local, and national regulations for hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste, such as stock solutions, experimental media containing this compound, and the first rinse from container cleaning, must be collected in a separate, designated, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

2. Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

3. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through an approved and certified hazardous waste disposal facility.[1] This is typically managed by your institution's EHS department. Contact them to arrange for the pickup and disposal of your this compound waste containers.

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and the development of resistant organisms.[2][3]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound should be decontaminated by triple-rinsing with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2] After proper decontamination, the container can be disposed of or recycled according to your institution's guidelines.

Quantitative Data Summary

While specific quantitative data for this compound inactivation was not found in the public domain, the following table summarizes key information for handling and disposal.

ParameterGuidelineSource
Hazard Classification Harmful if swallowed, Very toxic to aquatic life with long-lasting effects
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant
Solid Waste Handling Collect in a designated, labeled hazardous waste containerGeneral Chemical Safety
Liquid Waste Handling Collect in a designated, labeled hazardous waste containerGeneral Chemical Safety
Empty Container Cleaning Triple-rinse with a suitable solvent; collect rinsate as hazardous waste

Experimental Protocols

No specific experimental protocols for the chemical inactivation of this compound were identified in the reviewed literature. The standard and required procedure for its disposal is through collection and incineration by a licensed hazardous waste management company. Any attempt at chemical inactivation should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the relevant institutional safety committees.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Tomaymycin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: A logical workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Tomaymycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available safety and handling data specifically for Tomaymycin. The following guidelines are based on best practices for handling highly potent and cytotoxic compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's safety protocols before handling this substance.

This compound is an antitumor antibiotic and should be handled with extreme caution due to its potential cytotoxicity. This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the cytotoxic agent. Double-gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form.Minimizes the risk of inhaling aerosolized particles.

Operational Plan for Handling this compound

A step-by-step approach is necessary to ensure the safe handling of this compound throughout the experimental workflow.

1. Preparation and Work Area Setup:

  • All handling of this compound should be performed within a certified Class II, Type B Biological Safety Cabinet (BSC) or a similar containment device to protect both the user and the environment.[1]

  • The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[2]

  • Ensure that an emergency spill kit is readily available.

2. Reconstitution and Aliquoting:

  • When reconstituting the lyophilized powder, use techniques that minimize aerosol generation. This can include slowly introducing the solvent down the side of the vial.

  • Use syringes and needles with locking mechanisms to prevent accidental disconnection and leakage.

  • All containers holding this compound solutions must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic" hazard symbol.[2]

3. Experimental Use:

  • When adding this compound to cell cultures or other experimental systems, do so carefully to avoid splashes.

  • Any equipment that comes into contact with this compound, such as pipette tips and centrifuge tubes, should be considered contaminated.

4. Decontamination:

  • At the end of each work session, decontaminate the work area in the BSC.

  • Wipe down all surfaces with an appropriate deactivating solution, followed by 70% ethanol.

  • All disposable materials used during the handling process should be disposed of as cytotoxic waste.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, pipette tips, vials, and any contaminated labware.

  • Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."

2. Solid Waste Disposal:

  • Place all contaminated solid waste into the designated cytotoxic waste container.

  • Do not overfill the container. When it is three-quarters full, it should be sealed.

3. Liquid Waste Disposal:

  • Unused this compound solutions should be collected in a labeled, leak-proof container designated for cytotoxic liquid waste.

  • Do not pour this compound waste down the sink.

  • Consult your institution's environmental health and safety (EHS) office for specific instructions on the disposal of cytotoxic liquid waste, which may involve chemical inactivation prior to collection.

4. Final Disposal:

  • Sealed cytotoxic waste containers must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a specialized facility.

Workflow Visualizations

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Tomaymycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_bsc Prepare Biological Safety Cabinet (BSC) prep_ppe->prep_bsc prep_materials Gather all necessary materials prep_bsc->prep_materials reconstitute Reconstitute this compound powder prep_materials->reconstitute aliquot Aliquot solution into labeled tubes reconstitute->aliquot experiment Perform experimental procedures aliquot->experiment decontaminate_bsc Decontaminate BSC work surface experiment->decontaminate_bsc dispose_waste Segregate and dispose of contaminated waste decontaminate_bsc->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Tomaymycin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal solid_waste Contaminated solid waste (gloves, tips, etc.) solid_container Labeled cytotoxic solid waste container solid_waste->solid_container liquid_waste Unused this compound solutions liquid_container Labeled cytotoxic liquid waste container liquid_waste->liquid_container sharps_waste Contaminated needles and syringes sharps_container Puncture-resistant sharps container sharps_waste->sharps_container seal_containers Seal waste containers when 3/4 full solid_container->seal_containers liquid_container->seal_containers sharps_container->seal_containers ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) seal_containers->ehs_pickup incineration Incineration via hazardous waste program ehs_pickup->incineration

Caption: Workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomaymycin
Reactant of Route 2
Tomaymycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.